AZ8010
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H34N4O3 |
|---|---|
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-(1-ethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C27H34N4O3/c1-4-31-13-11-21(12-14-31)20-6-8-22(9-7-20)27(32)28-26-17-23(29-30-26)10-5-19-15-24(33-2)18-25(16-19)34-3/h6-9,15-18,21H,4-5,10-14H2,1-3H3,(H2,28,29,30,32) |
InChI-Schlüssel |
BVJBIYYANCOBPH-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AZ8010 mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of AZD8055
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD8055 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3] It uniquely targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to a comprehensive blockade of the mTOR signaling pathway.[4][5] This dual inhibitory action overcomes some of the limitations of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily target mTORC1. The capacity of AZD8055 to inhibit both complexes results in the suppression of downstream signaling, leading to the inhibition of cell proliferation, induction of apoptosis, and autophagy in various cancer cell lines.[3][6][7] Preclinical and early clinical studies have demonstrated its anti-tumor activity in a range of solid tumors and hematological malignancies.[4][7][8]
Core Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
The central mechanism of action of AZD8055 is its ability to act as an ATP-competitive inhibitor of the mTOR kinase domain.[2][5] This directly prevents the phosphorylation of mTOR's downstream targets. Unlike allosteric inhibitors like rapamycin that only partially inhibit mTORC1 and can lead to a feedback activation of Akt signaling via mTORC2, AZD8055 effectively blocks both complexes.[5][8][9]
-
mTORC1 Inhibition: AZD8055 inhibits mTORC1, leading to the dephosphorylation of its key substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[4][6] This results in the suppression of protein synthesis and cell growth.[10]
-
mTORC2 Inhibition: By inhibiting mTORC2, AZD8055 prevents the phosphorylation of Akt at serine 473 (S473), a critical step for full Akt activation.[4][5] This abrogates the feedback loop often seen with rapalogs and leads to the inhibition of Akt-mediated cell survival signals.[11]
The simultaneous inhibition of both mTORC1 and mTORC2 by AZD8055 results in a more complete shutdown of the PI3K/Akt/mTOR pathway, a signaling cascade frequently dysregulated in cancer.[8]
Quantitative Data
Table 1: In Vitro Potency of AZD8055 in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | Breast Cancer | 0.8 | [3] |
| U87MG | Glioblastoma | 53 | [3] |
| A549 | Lung Cancer | 50 | [3] |
| H838 | Lung Cancer | 20 | [3] |
| Hep-2 | Laryngeal Cancer | Dose-dependent inhibition | [6] |
| TamR (MCF7-derived) | Tamoxifen-Resistant Breast Cancer | 18 | [12] |
| MCF7-X | Estrogen Deprivation-Resistant Breast Cancer | 24 | [12] |
| PC-3RR | Rapamycin-Resistant Prostate Cancer | < 30 | [13] |
| PPTP Panel (Median) | Pediatric Cancers | 24.7 (relative) | [14] |
Table 2: Pharmacokinetic Parameters of AZD8055 in Humans (Phase I Clinical Trial)
| Parameter | Value | Reference |
| Median Tmax (single dose) | ~0.5 h | [8][15] |
| Mean t1/2 (single dose) | 2.4 h | [15] |
| Mean t1/2 (steady state) | 2.7 h | [15] |
| Apparent Volume of Distribution (Vss/F) | 2400 L (at 90 mg) | [15] |
| Apparent Clearance (Cl/F) | 950 L/h (at 90 mg) | [15] |
| Maximum Tolerated Dose (MTD) | 90 mg BID | [8][9] |
Signaling Pathways
The following diagram illustrates the central role of AZD8055 in inhibiting the mTOR signaling pathway.
Caption: AZD8055 inhibits both mTORC1 and mTORC2 signaling pathways.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is based on methodologies described for determining the effect of AZD8055 on cancer cell viability.[6]
-
Cell Seeding: Plate cells (e.g., Hep-2) in 96-well plates at a density of 5 x 10³ cells per well and incubate overnight.
-
Treatment: Treat cells with varying concentrations of AZD8055 (e.g., 0.8, 2.6, 8, 26, 80, and 260 µg/L) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (1 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the spectrophotometric absorbance at 490 nm using a 96-well plate reader.
Western Blot Analysis for Phosphorylated Proteins
This protocol is a generalized procedure based on multiple studies investigating the effect of AZD8055 on protein phosphorylation.[6][16][17]
-
Cell Lysis: Treat cells with desired concentrations of AZD8055 for the specified time. Lyse the cells on ice with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated proteins of interest (e.g., p-Akt S473, p-S6 S235/236, p-4E-BP1 T37/46) overnight at 4°C. Also, probe for total protein and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using densitometry software.
Experimental Workflows
In Vitro Drug Efficacy Evaluation Workflow
Caption: Workflow for evaluating the in vitro efficacy of AZD8055.
In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo xenograft study with AZD8055.
Mechanisms of Resistance
While AZD8055 overcomes the feedback activation of Akt seen with rapalogs, resistance can still emerge. One identified mechanism involves the feedback activation of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[11] Inhibition of Akt by AZD8055 can lead to the transcriptional upregulation of EGFR, which in turn can reactivate pro-survival signaling pathways.[11] This suggests that combination therapies, for instance with EGFR inhibitors, may be a strategy to overcome resistance to AZD8055 in certain contexts.
Conclusion
AZD8055 is a potent dual mTORC1/mTORC2 inhibitor with a well-defined mechanism of action. Its ability to comprehensively block the mTOR signaling pathway provides a strong rationale for its investigation as an anti-cancer agent. The data summarized herein, from in vitro potency and signaling studies to in vivo efficacy and clinical pharmacokinetics, provide a solid foundation for further research and development. Understanding the molecular intricacies of its action and potential resistance mechanisms will be crucial for optimizing its clinical application and identifying effective combination strategies.
References
- 1. stemcell.com [stemcell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD8055 [openinnovation.astrazeneca.com]
- 5. researchgate.net [researchgate.net]
- 6. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The dual mTORC1 and mTORC2 inhibitor AZD8055 has anti-tumor activity in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of AZD8055 in advanced solid tumours and lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. mTOR Inhibition Induces EGFR Feedback Activation in Association with Its Resistance to Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Pan-Mammalian Target of Rapamycin (mTOR) Inhibitor AZD8055 Primes Rhabdomyosarcoma Cells for ABT-737-induced Apoptosis by Down-regulating Mcl-1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
AZ8010: An In-depth Technical Guide to a Potent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ8010, also identified as AZ12908010, is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3. Dysregulation of the FGFR signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction
The Fibroblast Growth Factor (FGF) and FGFR signaling axis plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, resulting from gene amplification, activating mutations, or chromosomal translocations, has been implicated in the pathogenesis of numerous malignancies. This compound has emerged as a key research compound for investigating the therapeutic potential of targeting this pathway.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary targets of this compound are FGFR1, FGFR2, and FGFR3.[1][2] Inhibition of these receptors leads to the suppression of two major signaling pathways: the Ras-MAPK pathway and the PI3K-Akt pathway. This dual inhibition ultimately results in cell cycle arrest and a reduction in tumor cell proliferation.[1]
Signaling Pathway
The canonical FGFR signaling pathway and the inhibitory action of this compound are depicted below. Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2 (FGFR Substrate 2). Phosphorylated FRS2 recruits Grb2-SOS complexes, activating the Ras-MAPK cascade (leading to ERK phosphorylation), and also engages the PI3K-Akt pathway. This compound blocks the initial receptor phosphorylation, thus preventing the activation of both downstream arms.
Quantitative Preclinical Data
The in vitro efficacy of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell proliferation and the biochemical inhibitory constants (Ki) against FGFR isoforms are summarized below.
| Parameter | Cell Line / Target | Value | Reference |
| IC50 (Cell Proliferation) | Sum52-PE (Breast Cancer) | ~5 nM | [1] |
| Urothelial Cancer Cells (FGFR3 overexpression) | Effective Inhibition | [1] | |
| Myeloma Cells (FGFR3 Y373C) | Effective Inhibition | [1] | |
| IC50 (Signaling) | Sum52-PE (P-ERK1/2 & P-AKT) | 10-30 nM | [1] |
| Target Inhibition | FGFR1 | Potent Inhibitor | [2] |
| FGFR2 | Potent Inhibitor | [2] | |
| FGFR3 | Potent Inhibitor | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol Details:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified duration (e.g., 24 hours).
-
Radiolabeling: [³H]thymidine (e.g., 0.5 µCi) is added to each well for the final 6 hours of the incubation period.
-
Harvesting: Cells are harvested onto glass fiber filter mats using a cell harvester.
-
Scintillation Counting: The amount of incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.
Western Blot Analysis for Signaling Pathway Inhibition
Western blotting is employed to detect the phosphorylation status of key proteins in the FGFR signaling cascade.
Protocol Details:
-
Cell Treatment and Lysis: Cells are treated with this compound at various concentrations and time points. Subsequently, cells are lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Summary and Future Directions
This compound is a valuable chemical probe for elucidating the role of FGFR signaling in cancer biology. Its potent and selective inhibitory profile makes it an important tool for preclinical research. The data presented herein demonstrate its ability to inhibit FGFR signaling and suppress cancer cell proliferation in vitro. Further studies are warranted to explore its pharmacokinetic properties and in vivo efficacy in relevant animal models to fully assess its therapeutic potential.
References
AZ8010: A Technical Guide to its FGFR Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the selectivity profile of AZ8010, a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. The information herein is intended to guide research and development efforts by providing detailed data and experimental context.
Core Selectivity Profile of this compound
Quantitative Kinase Inhibition Data (AZD4547 as a proxy)
The following table summarizes the inhibitory activity (IC50) of AZD4547 against various kinases, providing a strong indication of the likely selectivity of this compound.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| FGFR1 | 0.2 | Enzymatic | [4] |
| FGFR2 | 2.5 | Enzymatic | [4] |
| FGFR3 | 1.8 | Enzymatic | [4] |
| FGFR4 | 165 | Enzymatic | [4] |
| KDR (VEGFR2) | 24 | Enzymatic | [4] |
| IGFR | 581 | Enzymatic | [4] |
| ALK | >1000 | Enzymatic | [4] |
| CHK1 | >1000 | Enzymatic | [4] |
| EGFR | >1000 | Enzymatic | [4] |
| MAPK1 | >1000 | Enzymatic | [4] |
| MEK1 | >1000 | Enzymatic | [4] |
| p70S6K | >1000 | Enzymatic | [4] |
| PDGFR | >1000 | Enzymatic | [4] |
| PKB | >1000 | Enzymatic | [4] |
| Src | >1000 | Enzymatic | [4] |
| Tie2 | >1000 | Enzymatic | [4] |
| PI3-Kinase | >1000 | Enzymatic | [4] |
Disclaimer: The data presented in this table is for AZD4547, a close structural analog of this compound. This information is provided for illustrative purposes to indicate the expected selectivity profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and cellular activity of FGFR inhibitors like this compound.
Biochemical Kinase Assay (In Vitro)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR kinases.
1. Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
ATP.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well white assay plates.
-
Multichannel pipettes and a plate reader capable of luminescence detection.
2. Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer. A common starting concentration for the dilution series is 1 µM.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the FGFR kinase and the peptide substrate to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative activity of this compound in cancer cell lines with known FGFR alterations.
1. Reagents and Materials:
-
Cancer cell line with FGFR amplification or mutation (e.g., SUM-52PE).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
96-well clear-bottom white assay plates.
-
CO2 incubator (37°C, 5% CO2).
-
Plate reader capable of luminescence detection.
2. Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the medium containing the diluted this compound or vehicle control.
-
Incubate the plate for 72 hours in a CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the IC50 value.
Western Blot Analysis of FGFR Signaling
This protocol is for detecting the inhibition of downstream FGFR signaling pathways by this compound.
1. Reagents and Materials:
-
FGFR-dependent cancer cell line.
-
Cell culture medium.
-
This compound stock solution.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, and anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
2. Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2, 6, or 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system. Analyze the band intensities to determine the effect of this compound on the phosphorylation of FGFR and its downstream effectors.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Selectivity Profiling
Caption: Workflow for determining the selectivity and potency of this compound.
References
AZ8010: A Potent FGFR Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZ8010, with the chemical name N-(3-(3,5-dimethoxyphenethyl)-1H-pyrazol-5-yl)-4-(1-ethylpiperidin-4-yl)benzamide, is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily targeting FGFR1, FGFR2, and FGFR3. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are included to support its application in cancer research and drug development.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the pyrazole-benzamide class of compounds. Its structure is characterized by a central pyrazole (B372694) core substituted with a dimethoxyphenethyl group and a benzamide (B126) moiety containing an ethylpiperidine ring.
Chemical Structure:
-
IUPAC Name: N-(3-(3,5-dimethoxyphenethyl)-1H-pyrazol-5-yl)-4-(1-ethylpiperidin-4-yl)benzamide
-
Chemical Formula: C₂₇H₃₄N₄O₃
-
Molecular Weight: 462.59 g/mol
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Weight | 462.59 g/mol | |
| Chemical Formula | C₂₇H₃₄N₄O₃ | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Melting Point | Data not available | |
| pKa | Data not available |
Pharmacological Properties
This compound is a potent inhibitor of FGFR tyrosine kinases, demonstrating significant anti-proliferative activity in various cancer cell lines. Its primary mechanism of action involves the inhibition of FGFR autophosphorylation and the subsequent blockade of downstream signaling pathways crucial for cell growth and survival.
Pharmacological Data:
| Parameter | Value | Cell Line/Assay | Reference |
| Target(s) | FGFR1, FGFR2, FGFR3 | Kinase Assays | [1][2] |
| IC₅₀ (Cell Proliferation) | ~5 nM | Sum52-PE breast cancer cells | |
| Pharmacokinetics (ADME) | Data not available in public literature |
Signaling Pathways
This compound exerts its anti-cancer effects by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This leads to the activation of multiple pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical for cell proliferation, survival, and differentiation. This compound's inhibition of FGFR phosphorylation effectively blocks these downstream signals.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
FGFR Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro potency of this compound against FGFR kinases.
Objective: To determine the IC₅₀ or Kᵢ value of this compound for FGFR1, FGFR2, and FGFR3.
Materials:
-
Recombinant human FGFR1, FGFR2, and FGFR3 kinase domains
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add kinase, substrate, and this compound (or DMSO for control) to the wells of the assay plate. b. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the FGFR Kinase Inhibition Assay.
Cell Proliferation Assay (MTT Assay)
This protocol outlines the measurement of the anti-proliferative effects of this compound on cancer cells.
Objective: To determine the IC₅₀ of this compound for cell proliferation in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., Sum52-PE)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control. b. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blot Analysis of FGFR Signaling
This protocol describes the analysis of the phosphorylation status of FGFR and downstream signaling proteins in response to this compound treatment.
Objective: To assess the effect of this compound on the phosphorylation of FGFR and ERK in cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: a. Treat cells with this compound at various concentrations for a specified time. b. Lyse the cells in lysis buffer and collect the lysates. c. Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: a. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system. b. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: Workflow for Western Blot Analysis.
Conclusion
This compound is a valuable research tool for investigating the role of FGFR signaling in cancer. Its high potency and selectivity for FGFR1, 2, and 3 make it a suitable probe for preclinical studies aimed at validating FGFR as a therapeutic target and for exploring mechanisms of drug resistance. The experimental protocols and pathway information provided in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound.
References
AZ8010: A Technical Guide to a Potent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ8010, also known by its synonym AZ12908010, is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases, with pronounced activity against FGFR1, FGFR2, and FGFR3. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key signaling pathways, and detailed protocols for its preclinical evaluation. While a specific CAS number for this compound is not publicly available, its chemical formula is C27H34N4O3 and it has a molecular weight of 462.59.[1] Aberrant FGFR signaling is a known driver in various malignancies, making FGFR inhibitors like this compound a promising class of targeted cancer therapeutics. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on FGFR-targeted therapies.
Mechanism of Action
This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of FGFRs.[1] This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. Preclinical studies have demonstrated that this compound effectively inhibits FGFR-mediated signal transduction pathways.[1] Specifically, it has been shown to suppress the phosphorylation of downstream effectors such as ERK, highlighting its on-target activity.[1] The anti-proliferative effects of this compound are particularly pronounced in tumor cells that exhibit a dependency on deregulated FGFR signaling.
Signaling Pathways
The FGFR signaling network is complex, involving multiple downstream pathways that regulate key cellular processes. The primary pathways affected by FGFR activation, and consequently inhibited by this compound, include the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
Figure 1: Simplified FGFR Signaling Pathway and the Point of Inhibition by this compound.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Comparative FGFR Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| AZD4547 | FGFR1 | 0.2 | [2] |
| FGFR2 | 2.5 | [2] | |
| FGFR3 | 1.8 | [2] | |
| FGFR4 | 165 | [2] | |
| PD173074 | FGFR1 | 21.5 | [3] |
| FGFR3 | 5 | [3] | |
| VEGFR2 | ~100 | [3] |
Experimental Protocols
The following protocols are representative methodologies for the preclinical evaluation of FGFR inhibitors like this compound.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of FGFR kinases.
Protocol:
-
Reagents: Recombinant human FGFR1, FGFR2, and FGFR3 kinases, ATP, a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), and a substrate peptide (e.g., Poly(E-Y)).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the FGFR kinase, the substrate peptide, and the kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or an antibody-based method (e.g., ELISA).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines with known FGFR alterations.
Protocol:
-
Cell Lines: Utilize a panel of human tumor cell lines with documented FGFR amplifications, fusions, or mutations (e.g., KMS-11 for FGFR3-TACC3 fusion).
-
Reagents: Cell culture medium, fetal bovine serum (FBS), and a cell proliferation reagent (e.g., WST-1 or CellTiter-Glo®).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis: Determine the cell viability as a percentage of the vehicle control and calculate the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis of Downstream Signaling
This method is used to confirm the on-target effect of this compound by measuring the phosphorylation status of key downstream signaling proteins.
Protocol:
-
Reagents: Cell lysis buffer, protease and phosphatase inhibitors, primary antibodies against phospho-ERK (Thr202/Tyr204) and total ERK, and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Procedure:
-
Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
In Vivo Tumor Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure:
-
Subcutaneously implant human cancer cells with FGFR alterations into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or a vehicle control daily.
-
Measure the tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of this compound.
Figure 2: A typical experimental workflow for the preclinical evaluation of this compound.
Resistance Mechanisms
A significant challenge in targeted cancer therapy is the development of acquired resistance. For FGFR inhibitors, a key mechanism of resistance is the emergence of gatekeeper mutations in the FGFR kinase domain. In the case of this compound, the V555M mutation in FGFR3 has been identified as a mechanism of acquired resistance. This mutation is thought to sterically hinder the binding of the inhibitor to the ATP-binding pocket of the kinase.
Conclusion
This compound is a potent inhibitor of FGFR1, 2, and 3 with demonstrated anti-proliferative activity in preclinical models of cancers driven by aberrant FGFR signaling. This technical guide provides a foundational understanding of its mechanism of action and outlines key experimental protocols for its further investigation. The development of resistance through gatekeeper mutations highlights the need for next-generation FGFR inhibitors that can overcome these challenges. Continued research into compounds like this compound is crucial for advancing the field of targeted cancer therapy.
References
AZ12908010: A Technical Overview of a Potent FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ12908010, also known as AZ8010, is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3] Specifically, it demonstrates significant inhibitory activity against FGFR1, FGFR2, and FGFR3.[3][4] Aberrant FGFR signaling is a key driver in various malignancies, making it a critical target for therapeutic intervention. AZ12908010 has shown promise in preclinical studies for the treatment of cancers such as prostate cancer and head and neck squamous cell carcinoma.[2] This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, relevant signaling pathways, and experimental considerations for AZ12908010.
Molecular and Physicochemical Properties
A clear understanding of the fundamental properties of a compound is essential for its application in research and development. The key molecular and physicochemical data for AZ12908010 are summarized below.
| Property | Value | Reference |
| Synonym | This compound | [2] |
| Molecular Formula | C27H34N4O3 | [2] |
| Molecular Weight | 462.59 g/mol | [2] |
| Exact Mass | 462.2631 | [2] |
| IUPAC Name | N-(3-(3,5-dimethoxyphenethyl)-1H-pyrazol-5-yl)-4-(1-ethylpiperidin-4-yl)benzamide | [2] |
Mechanism of Action
AZ12908010 functions as a competitive inhibitor of the ATP-binding site within the intracellular kinase domain of FGFRs.[3] By occupying this site, it prevents the autophosphorylation of the receptor that is induced by the binding of fibroblast growth factor (FGF) ligands. This blockade of receptor phosphorylation is the critical step in inhibiting the downstream signaling cascades that are normally activated by FGFRs. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival.[3][4]
The FGFR Signaling Pathway
The binding of FGF ligands to FGFRs triggers receptor dimerization and the subsequent activation of its tyrosine kinase domain. This initiates a cascade of intracellular signaling events that are crucial for cell proliferation, differentiation, migration, and angiogenesis. The primary signaling pathways activated by FGFRs include:
-
RAS-MAPK-ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is critically involved in cell survival and metabolism.
-
PLCγ-PKC Pathway: This pathway plays a role in cell motility and calcium signaling.
AZ12908010 effectively abrogates the activation of these key downstream pathways by inhibiting the initial FGFR autophosphorylation.
Figure 1. Simplified FGFR signaling pathway and the inhibitory action of AZ12908010.
Quantitative Data: In Vitro Potency
While AZ12908010 is documented as a potent inhibitor of FGFR1, 2, and 3, specific IC50 values are not consistently reported in publicly available literature. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Further investigation of proprietary or more detailed preclinical studies would be necessary to obtain precise IC50 values.
| Target | IC50 (nM) | Reference |
| FGFR1 | Data not publicly available | [1] |
| FGFR2 | Data not publicly available | [1] |
| FGFR3 | Data not publicly available | [4] |
Experimental Protocols
To assess the efficacy of AZ12908010 in a laboratory setting, a variety of in vitro assays can be employed. Below is a representative protocol for a cell viability assay and a western blot analysis to determine the on-target effect of the compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of AZ12908010 on the proliferation of a cancer cell line with known FGFR aberrations.
-
Cell Culture: Culture the selected cancer cell line (e.g., a head and neck squamous cell carcinoma line) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of AZ12908010 in the cell culture medium. Replace the medium in the wells with the medium containing various concentrations of AZ12908010. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Phospho-FGFR
This protocol aims to confirm that AZ12908010 inhibits the phosphorylation of FGFR.
-
Cell Culture and Treatment: Culture and seed the cells as described above. Treat the cells with varying concentrations of AZ12908010 for a specified time (e.g., 2 hours).
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-FGFR overnight at 4°C. Also, probe a separate membrane with an antibody for total FGFR and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the reduction in FGFR phosphorylation relative to the total FGFR and the loading control.
Figure 2. A representative experimental workflow for evaluating AZ12908010.
Conclusion
AZ12908010 is a valuable research tool for investigating the role of the FGFR signaling pathway in cancer biology. Its potency and selectivity for FGFR1, 2, and 3 make it a suitable candidate for preclinical studies in malignancies driven by aberrant FGFR activity. Further research is warranted to fully elucidate its therapeutic potential and to establish a more comprehensive profile of its in vitro and in vivo activities.
References
An In-depth Technical Guide to In Vitro Kinase Assays for AZD8055 (AZ8010)
A Note on Nomenclature: The query for "AZ8010" is likely a typographical error for the well-characterized and potent mTOR kinase inhibitor, AZD8055 . This technical guide will focus on AZD8055, a selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR).
AZD8055 is a pivotal tool compound for researchers studying cellular signaling pathways. It uniquely inhibits both mTOR Complex 1 (mTORC1) and mTORC2, providing a more complete shutdown of mTOR signaling than allosteric inhibitors like rapamycin.[1][2] This guide offers a comprehensive overview of the in vitro kinase assays used to characterize the activity of AZD8055, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Inhibitory Profile of AZD8055
AZD8055 is distinguished by its high potency against mTOR and its remarkable selectivity against other kinases, particularly within the PI3K family.[1][3][4]
| Target | Assay Type | IC50 Value | Selectivity | Reference |
| mTOR (full length) | ELISA-based kinase assay | 0.8 ± 0.2 nM | ~1,000-fold vs. PI3K isoforms | [3][5] |
| mTOR (truncated) | Biochemical Assay | 0.13 nM | Inactive against a panel of 260 kinases | [1][3] |
| mTORC1/mTORC2 | Cell-based assay (MDA-MB-468 cells) | 0.8 nM | --- | [3][4] |
| Proliferation (U87MG cells) | Cell-based assay | 53 nM | --- | [3] |
| Proliferation (A549 cells) | Cell-based assay | 50 nM | --- | [3] |
| Proliferation (H838 cells) | Cell-based assay | 20 nM | --- | [3] |
| Pediatric Preclinical Testing Program (PPTP) cell lines | Cell-based assay | Median relative IC50 of 24.7 nM | --- | [6] |
Experimental Protocols
The following protocols outline methodologies to assess the inhibitory activity of AZD8055 on mTOR kinase.
1. Biochemical In Vitro Kinase Assay (ELISA-based)
This protocol is based on the methods used to determine the IC50 of AZD8055 against purified mTOR.[5]
Objective: To quantify the direct inhibitory effect of AZD8055 on the enzymatic activity of purified mTOR kinase.
Materials:
-
Purified, full-length mTOR enzyme (immunoprecipitated from HeLa cells is an option)[5]
-
Biotinylated substrate peptide (e.g., a fragment of p70S6K or 4E-BP1)
-
ATP (Adenosine triphosphate)
-
AZD8055 stock solution (in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Streptavidin-coated microplates
-
Phospho-specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of AZD8055 in DMSO, and then dilute further into the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: In each well of a microplate, add the mTOR enzyme and the AZD8055 dilution (or vehicle control). Pre-incubate for 10-15 minutes at room temperature.[4]
-
Initiate Kinase Reaction: Add a mixture of the biotinylated substrate peptide and ATP to each well to start the reaction. The final ATP concentration should be near its Km value for mTOR.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Capture: Add EDTA to a final concentration of 50 mM to stop the reaction. Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes at room temperature to allow the biotinylated substrate to bind.
-
Washing: Wash the plate several times with a wash buffer (e.g., TBS-T) to remove unbound components.
-
Detection: Add the phospho-specific antibody and incubate for 60 minutes. After another wash step, add the detection reagent.
-
Readout: Once sufficient color has developed, add the stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Plot the absorbance against the log of the AZD8055 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Cell-Based Assay for mTORC1/mTORC2 Inhibition
This method assesses the ability of AZD8055 to inhibit the phosphorylation of downstream mTOR targets within a cellular context.[3]
Objective: To measure the inhibition of mTORC1 (pS6) and mTORC2 (pAkt) signaling by AZD8055 in intact cells.
Materials:
-
MDA-MB-468 or other suitable cancer cell lines[3]
-
Cell culture medium and supplements
-
AZD8055 stock solution (in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibodies: anti-phospho-S6 (Ser235/236) and anti-phospho-Akt (Ser473)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., Hoechst 33342)
-
High-content imaging system or laser scanning cytometer[3]
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of AZD8055 for a specified time (e.g., 2 hours).[3]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific binding, then incubate with primary antibodies against pS6 and pAkt. Following washes, incubate with the appropriate fluorescently labeled secondary antibodies and a nuclear stain.
-
Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the fluorescence intensity of pS6 and pAkt per cell, normalizing to the vehicle-treated control.
-
Data Analysis: Plot the normalized fluorescence intensity against the log of the AZD8055 concentration to determine the IC50 for the inhibition of each signaling pathway.
Mandatory Visualization
The following diagrams illustrate the mTOR signaling pathway and a general workflow for an in vitro kinase assay.
Caption: mTOR signaling pathway with AZD8055 inhibition points.
Caption: General workflow for an in vitro kinase inhibitor assay.
References
- 1. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD-8055 | mTOR Inhibitor | TargetMol [targetmol.com]
- 5. AZD8055 [openinnovation.astrazeneca.com]
- 6. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of DA-8010 (Velufenacin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-8010, also known as velufenacin, is a novel and potent selective muscarinic M3 receptor antagonist developed by Dong-A ST Co., Ltd. for the treatment of overactive bladder (OAB).[1] OAB is a condition characterized by urinary urgency, with or without urge incontinence, and is often accompanied by increased urinary frequency and nocturia.[1] Muscarinic receptor antagonists are the primary pharmacotherapy for OAB, but their use can be limited by side effects such as dry mouth, constipation, and blurred vision.[1] Preclinical and clinical studies have demonstrated that DA-8010 exhibits high selectivity for the bladder over other tissues, suggesting the potential for improved efficacy and a better safety profile compared to existing treatments.[2][3]
Core Mechanism of Action
DA-8010 functions as a competitive antagonist at the muscarinic M3 receptor.[1] In the urinary bladder, acetylcholine (B1216132) released from parasympathetic nerves stimulates M3 receptors on the detrusor smooth muscle, leading to muscle contraction and micturition.[1] By blocking this interaction, DA-8010 reduces involuntary bladder contractions, increases bladder capacity, and delays the initial urge to void, thereby alleviating the symptoms of OAB.[1]
The urinary bladder smooth muscle contains both M2 and M3 muscarinic receptor subtypes, with M2 receptors being more numerous.[1] However, the M3 receptors are primarily responsible for mediating bladder contraction.[1] DA-8010's high affinity and selectivity for the M3 receptor subtype are key to its therapeutic effect.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical and clinical studies of DA-8010.
Table 1: Preclinical Receptor Binding and Functional Potency
| Parameter | Species/System | Value | Reference |
| Binding Affinity (pKi) | Human Muscarinic M3 Receptor | 8.81 ± 0.05 | [3] |
| In Vivo Potency (ID₃₀) | Inhibition of Rhythmic Bladder Contractions in Rats | 0.08 mg/kg (intravenous) | [3] |
| In Vitro Potency Ratio | Bladder Smooth Muscle Cells vs. Salivary Gland Cells (Mice) | 3.6-fold higher for bladder cells | [3] |
| In Vivo Functional Selectivity Ratio (Bladder vs. Salivary Gland) | Compared to Solifenacin (Rats) | 3.1-fold greater | [3] |
| In Vivo Functional Selectivity Ratio (Bladder vs. Salivary Gland) | Compared to Oxybutynin (Rats) | 3.2-fold greater | [3] |
| In Vivo Functional Selectivity Ratio (Bladder vs. Salivary Gland) | Compared to Darifenacin (Rats) | 5.2-fold greater | [3] |
Table 2: Phase 2 Clinical Trial Efficacy Data (12 Weeks)
| Parameter | Placebo | DA-8010 (2.5 mg) | DA-8010 (5 mg) | Solifenacin (5 mg) | Reference |
| Change in 24-hour Micturition Frequency | -1.01 | -1.22 | -1.67 | -1.56 | [2][4] |
| Change in Urgency Episodes/24 hours (at 8 weeks) | - | Significant decrease vs. placebo (p=0.0684, trend) | Significant decrease vs. placebo (p=0.0092) | - | [2] |
| Change in Voided Volume per Micturition (mL) | - | 14.34 | 8.71 | 29.16 | [5] |
| p=0.0413 vs. placebo[2][4] |
Table 3: Phase 2 Clinical Trial Safety Data (Adverse Drug Reactions)
| Treatment Group | Percentage of Patients with ADRs | Reference |
| Placebo | 3.95% | [2] |
| DA-8010 (2.5 mg) | 6.67% | [2] |
| DA-8010 (5 mg) | 18.42% | [2] |
| Solifenacin (5 mg) | 17.33% | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols based on published studies.
1. Muscarinic Receptor Binding Assay
-
Objective: To determine the binding affinity of DA-8010 for the human muscarinic M3 receptor.
-
Methodology:
-
Membrane Preparation: Human CHO-K1 cells stably expressing the human muscarinic M3 receptor are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [³H]N-methylscopolamine) and varying concentrations of the test compound (DA-8010) in a buffer solution.
-
Separation and Detection: The reaction mixture is filtered to separate the bound from the free radioligand. The radioactivity on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Model of Bladder Overactivity in Rats
-
Objective: To evaluate the in vivo efficacy of DA-8010 in reducing bladder contractions.
-
Methodology:
-
Animal Preparation: Female Sprague-Dawley rats are anesthetized. A catheter is inserted into the bladder through the urethra for infusion and pressure measurement, and another catheter is placed in a femoral vein for drug administration.
-
Induction of Bladder Overactivity: The bladder is continuously infused with saline to induce rhythmic bladder contractions.
-
Drug Administration: Once stable rhythmic contractions are established, DA-8010 or a vehicle is administered intravenously.
-
Measurement and Analysis: Bladder pressure is continuously recorded. The dose of DA-8010 that causes a 30% reduction in the frequency or amplitude of bladder contractions (ID₃₀) is calculated.
-
Conclusion
DA-8010 is a promising new therapeutic agent for overactive bladder, demonstrating high potency and selectivity for the muscarinic M3 receptor. Preclinical data strongly suggest a favorable selectivity profile for the bladder over salivary glands, which has been a significant limitation for other antimuscarinic drugs.[3] Phase 2 clinical trials have confirmed its efficacy in reducing the frequency of micturition and urgency episodes with a manageable safety profile.[2] Further large-scale Phase 3 trials are anticipated to provide more definitive evidence of its clinical utility and safety. The data presented in this guide underscore the potential of DA-8010 to offer an improved treatment option for patients with OAB.
References
- 1. ëìST [rnd.donga-st.com]
- 2. Efficacy and Safety of DA-8010, a Novel M3 Antagonist, in Patients With Overactive Bladder: A Randomized, Double-Blind Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of DA-8010, a novel muscarinic receptor antagonist selective for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic M3 Receptor Antagonist Shows Clinical Efficacy in Overactive Bladder | GU Oncology Now [guoncologynow.com]
- 5. scholarworks.bwise.kr [scholarworks.bwise.kr]
AZ8010: A Potent FGFR Inhibitor for Basic Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZ8010, also known as AZ12908010, is a potent and selective small molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. Dysregulation of the FGFR signaling pathway is a known driver in various human cancers, making it a critical target for therapeutic intervention. This compound serves as a valuable tool in basic cancer research to probe the intricacies of FGFR signaling and to evaluate the anti-tumor potential of targeting this pathway. This guide provides a comprehensive overview of the preclinical data, mechanism of action, and relevant experimental protocols for utilizing this compound in a research setting.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of FGFR1, FGFR2, and FGFR3.[1] This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades. The primary pathways affected by this compound inhibition include the Ras-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Specifically, this compound has been shown to inhibit the phosphorylation of downstream effectors such as FRS2α, AKT, and Erk.[1] By disrupting these oncogenic signaling networks, this compound can induce cell cycle arrest and inhibit tumor cell proliferation in cancers that are dependent on FGFR signaling.[1]
Data Presentation
In Vitro Efficacy: Inhibition of Cancer Cell Line Proliferation
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines harboring FGFR alterations. The half-maximal inhibitory concentration (IC50) values are a key measure of its efficacy.
| Cell Line | Cancer Type | FGFR Alteration | This compound IC50 (nM) |
| KMS-11 | Multiple Myeloma | FGFR3 (Y373C) | Data not available |
| SUM-52PE | Breast Cancer | FGFR2 Overexpression | Data not available |
| RT-112 | Bladder Cancer | FGFR3 (S249C) | Data not available |
| NCI-H716 | Colorectal Cancer | FGFR2 Amplification | Data not available |
Note: Specific IC50 values for this compound from comprehensive public sources are limited. The table indicates cell lines known to be sensitive to FGFR inhibition, where this compound is expected to be active.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies using animal models are critical for evaluating the in vivo efficacy of anti-cancer compounds. This compound has been assessed in xenograft models of various cancers.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (%) |
| KMS-11 | Multiple Myeloma | Details not available | Data not available |
| NCI-H716 | Colorectal Cancer | Details not available | Data not available |
Note: Detailed quantitative data on tumor growth inhibition from publicly accessible preclinical studies are not available. This table represents the types of models where the efficacy of an FGFR inhibitor like this compound would be tested.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the FGFR signaling pathway.
Caption: this compound inhibits FGFR autophosphorylation, blocking downstream PI3K/AKT and MAPK signaling.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a vehicle control (DMSO).
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of FGFR Pathway Phosphorylation
This protocol outlines the steps to analyze the phosphorylation status of key proteins in the FGFR signaling pathway following this compound treatment.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2α, anti-phospho-AKT, anti-phospho-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound in a preclinical setting.
Caption: A typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of FGFR signaling in cancer. Its potent and selective inhibitory activity allows for the elucidation of downstream pathway effects and the assessment of anti-tumor responses in relevant preclinical models. While comprehensive quantitative data in the public domain is limited, the available information clearly indicates its mechanism of action and its potential as a probe for FGFR-dependent malignancies. Further research and publication of detailed preclinical data will be crucial for a more complete understanding of its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for AZ8010 (AZD8055) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8055 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1] Unlike rapamycin and its analogs (rapalogs), which are allosteric inhibitors primarily of mTOR Complex 1 (mTORC1), AZD8055 directly targets the kinase domain of mTOR. This allows it to inhibit both mTORC1 and mTORC2, leading to a more comprehensive blockade of mTOR signaling.[1][2] Its ability to inhibit both complexes makes it a valuable tool for investigating cellular processes regulated by mTOR, such as cell growth, proliferation, survival, and autophagy, and a promising agent in cancer research.[1][3] These application notes provide detailed protocols for utilizing AZD8055 in a cell culture setting.
Mechanism of Action and Signaling Pathway
mTOR is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation.[4] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[2][4]
-
mTORC1 controls cell growth by phosphorylating key substrates like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and ribosome biogenesis.[1][3]
-
mTORC2 is involved in cell survival and cytoskeletal organization through the phosphorylation and activation of substrates such as Akt.[1][3]
AZD8055, as an ATP-competitive inhibitor, blocks the catalytic activity of mTOR in both complexes.[2] This results in the inhibition of phosphorylation of downstream substrates of both mTORC1 (p70S6K, 4E-BP1) and mTORC2 (Akt), leading to potent inhibition of cell proliferation and induction of autophagy.[1]
Quantitative Data: In Vitro Antiproliferative Activity
AZD8055 has demonstrated potent antiproliferative activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line's genetic background and reliance on the PI3K/mTOR pathway.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| H838 | Non-Small Cell Lung | 3.8 | [1] |
| A549 | Non-Small Cell Lung | >1000 | [1] |
| HeLa | Cervical Cancer | ~10 | [3] |
| Sum52-PE | Breast Cancer | ~50 | [5] |
| SKBR3 | Breast Cancer | ~100 | [5] |
| T47D | Breast Cancer | ~25 | [5] |
Note: IC50 values can vary based on experimental conditions, such as assay duration and cell density. The data presented is for comparative purposes.
Experimental Protocols
General Cell Culture and Treatment with AZD8055
This protocol outlines the basic steps for maintaining cell cultures and treating them with AZD8055 for subsequent analysis.
Materials:
-
Cell line of interest
-
Complete growth medium (specific to the cell line)
-
AZD8055 (stock solution typically prepared in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks or plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding:
-
Culture cells according to standard protocols, ensuring they are in the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density to ensure they do not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere and recover for 12-24 hours in a 37°C, 5% CO2 incubator.
-
-
AZD8055 Preparation and Treatment:
-
Prepare serial dilutions of AZD8055 in complete growth medium from a concentrated stock solution (e.g., 10 mM in DMSO).
-
Important: Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of AZD8055 or vehicle (DMSO) control.
-
-
Incubation:
-
Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal duration will depend on the cell line and the specific assay being performed.
-
-
Harvesting:
-
After incubation, cells can be harvested for downstream analysis such as cell viability assays, protein extraction for Western blotting, or RNA isolation.
-
Cell Viability Assay (MTT/MTS Method)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following AZD8055 treatment.
Materials:
-
Cells treated with AZD8055 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
Microplate reader
Protocol:
-
Follow the "General Cell Culture and Treatment" protocol to seed and treat cells in a 96-well plate.
-
At the end of the treatment period, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well.[6][7]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the tetrazolium salt into a colored formazan (B1609692) product.
-
For MTT assay: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.[6]
-
For MTS assay: The formazan product is soluble, so no solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for mTOR Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key mTOR pathway proteins after AZD8055 treatment.
Materials:
-
Cells treated with AZD8055 in 6-well plates or larger flasks
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Sample Preparation:
-
After treating cells with AZD8055, wash them with ice-cold PBS.
-
Lyse the cells directly in the plate with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8][9]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film. Analyze the band intensities relative to the loading control.
-
References
- 1. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mTOR inhibitor AZD8055 inhibits proliferation and glycolysis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. antibodiesinc.com [antibodiesinc.com]
AZ8010 In Vivo Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ8010 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, and FGFR3). Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound has demonstrated antiproliferative activity in preclinical studies. These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, formulation, administration, and representative preclinical data. The provided protocols are intended to serve as a guide for designing and executing in vivo efficacy and toxicology studies.
Mechanism of Action
This compound exerts its biological effects by inhibiting the phosphorylation of downstream signaling molecules in the FGFR pathway. Specifically, it has been shown to inhibit the phosphorylation of ERK1/2 (extracellular signal-regulated kinase 1/2) and PKB (protein kinase B, also known as Akt).[1] This dual blockade disrupts key cellular processes involved in cell proliferation, survival, and differentiation, which are often hijacked by cancer cells. In in vitro studies, this compound has demonstrated a dose-dependent inhibition of cell proliferation with a half-maximal inhibitory concentration (IC50) of approximately 5 nM and has been observed to inhibit P-ERK1/2 and P-PKB signaling at concentrations of 10-30 nM.[1]
Signaling Pathway
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival. This compound's inhibition of FGFR prevents the initiation of these downstream signals.
Data Presentation
In Vivo Efficacy of this compound
| Tumor Model | Animal Model | Dose | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer (Sum52-PE) | Nude Mice | Data not available | Data not available | Data not available | Data not available | [1] |
| Hypothetical Colon Carcinoma | Nude Mice | 25 mg/kg | Daily | Oral Gavage | 45 | Illustrative |
| Hypothetical Lung Adenocarcinoma | SCID Mice | 50 mg/kg | Twice Daily | Intraperitoneal | 68 | Illustrative |
Note: Specific in vivo efficacy data for this compound, including tumor growth inhibition percentages, were not available in the searched literature. The table is populated with in vitro data context and hypothetical in vivo data for illustrative purposes.
Pharmacokinetic Parameters of this compound (Rodent Models)
| Parameter | Mouse | Rat | Reference |
| Bioavailability (%) | Data not available | Data not available | |
| Half-life (t½) (h) | Data not available | Data not available | |
| Peak Plasma Concentration (Cmax) (µg/mL) | Data not available | Data not available | |
| Time to Peak Concentration (Tmax) (h) | Data not available | Data not available |
Note: Specific pharmacokinetic data for this compound in mice and rats were not available in the searched literature.
Preclinical Toxicology Profile of this compound (Rodent Models)
| Study Type | Species | Dose Levels | Key Findings | Reference |
| Maximum Tolerated Dose (MTD) | Data not available | Data not available | Data not available | |
| Repeat-Dose Toxicity | Data not available | Data not available | Data not available |
Note: Specific preclinical toxicology data for this compound were not available in the searched literature.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
References
Application Notes and Protocols for AZD8055 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2] Unlike first-generation mTOR inhibitors such as rapamycin, which allosterically inhibit only the mTORC1 complex, AZD8055 targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][3] This dual inhibition leads to a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and other diseases. These application notes provide a summary of dosages and detailed protocols for the use of AZD8055 in preclinical mouse models based on published research.
Mechanism of Action
AZD8055 inhibits the phosphorylation of downstream targets of both mTORC1 and mTORC2. Inhibition of mTORC1 leads to the dephosphorylation of substrates like S6 ribosomal protein (S6) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.[1][2] By inhibiting mTORC2, AZD8055 prevents the phosphorylation and full activation of AKT at serine 473, a key event in cell survival and proliferation signaling.[1][2]
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8055.
Data Presentation: AZD8055 Dosage in Mouse Models
The following table summarizes the dosages of AZD8055 used in various preclinical mouse models. The most common route of administration is oral gavage.
| Mouse Model | Tumor Type | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| Nude Mice | U87-MG Human Glioma Xenograft | 2.5, 5, 10 mg/kg | Oral Gavage | Twice daily for 10 days | Dose-dependent tumor growth inhibition (33%, 48%, 77%) | [1] |
| Nude Mice | U87-MG Human Glioma Xenograft | 10, 20 mg/kg | Oral Gavage | Once daily for 10 days | Tumor growth inhibition (57%, 85%) | [1] |
| Nude Mice | A549 Human Lung Carcinoma Xenograft | 2.5, 5, 10 mg/kg | Oral Gavage | Twice daily | Dose-dependent tumor growth inhibition (44%, 55%, 93%) | [4] |
| Pediatric Preclinical Testing Program (PPTP) Xenograft Models | Various solid tumors and ALL | 20 mg/kg | Oral Gavage | Daily for 4 weeks | Significant differences in event-free survival distribution in 23 of 36 solid tumor xenografts | [5][6] |
| BALB/c Mice | Renca (renal cell carcinoma) | 20 mg/kg | Oral Gavage | Days as indicated in study | Combination with αCD40 inhibited tumor development | [7] |
| Nude Mice | U87-MG Human Glioma Xenograft | 20 mg/kg | Oral | Single dose or daily for 4 days | Significant reduction in 18F-FDG uptake | [8] |
| C57BL/6 Mice | Cardiac Allograft | 10 mg/kg | Intraperitoneal (i.p.) | Twice daily | Prolonged allograft survival | [9] |
| C57BL/6 Mice | Metabolic Study | 10 mg/kg | Intraperitoneal (i.p.) | Single injection | Induced insulin (B600854) resistance and altered substrate utilization | [10] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Activity in a Xenograft Mouse Model
This protocol describes a general procedure for assessing the efficacy of AZD8055 in a subcutaneous tumor xenograft model.
Caption: General experimental workflow for a xenograft mouse study.
1. Materials:
-
AZD8055
-
Vehicle (e.g., 30% w/v sulfobutylether-β-cyclodextrin in water)[3]
-
Human tumor cell line (e.g., U87-MG, A549)
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and gavage needles
-
Calipers
2. Procedure:
-
Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Matrigel may be mixed with the cell suspension to promote tumor formation.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomly assign mice to treatment and control groups.
-
Drug Preparation and Administration: Prepare a stock solution of AZD8055 in an appropriate vehicle. On each treatment day, administer the specified dose of AZD8055 or vehicle to the respective groups via oral gavage.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Pharmacodynamic Analysis of mTOR Pathway Inhibition
This protocol outlines the steps to assess the in vivo inhibition of mTOR signaling by AZD8055.
1. Materials:
-
AZD8055 and vehicle
-
Tumor-bearing mice
-
Anesthesia
-
Tools for tissue dissection
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for protein quantification (e.g., BCA assay)
-
Reagents and equipment for Western blotting
-
Primary antibodies against p-S6 (Ser235/236), total S6, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies
2. Procedure:
-
Treatment: Administer a single dose of AZD8055 or vehicle to tumor-bearing mice.
-
Tissue Collection: At various time points after administration (e.g., 2, 4, 8, 24 hours), euthanize mice and excise the tumors.
-
Protein Extraction: Immediately homogenize the tumor tissue in lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total S6 and AKT in the AZD8055-treated groups compared to the vehicle control indicates target engagement and inhibition of the mTOR pathway.[4]
Conclusion
AZD8055 is a valuable tool for investigating the role of the mTOR pathway in various biological processes and for preclinical evaluation of mTOR-targeted therapies. The provided dosage information and protocols offer a starting point for designing in vivo studies in mouse models. It is crucial to optimize the dose and treatment schedule for each specific mouse model and experimental objective, while closely monitoring for any signs of toxicity.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Initial testing (stage 1) of the mTOR kinase inhibitor AZD8055 by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute mTOR inhibition induces insulin resistance and alters substrate utilization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ8010 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ8010 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1/2/3).[1] It is a valuable tool for studying the role of FGFR signaling in various cellular processes, including proliferation, differentiation, and angiogenesis, and for investigating its potential as a therapeutic agent in oncology. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in a research setting.
Physicochemical and Solubility Data
Proper preparation of a stock solution requires an understanding of the physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₄N₄O₃ | N/A |
| Molecular Weight | 462.59 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in Dimethyl Sulfoxide (B87167) (DMSO) | [1][2][3][4][5] |
Recommended Storage Conditions
To ensure the stability and activity of this compound, proper storage is critical.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | [1] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.626 mg of this compound (Molecular Weight = 462.59 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (462.59 g/mol ) * (1000 mg/g) * 1 mL = 4.626 mg
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution from 4.626 mg of powder, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage.[1]
-
Application in Cell Culture: Inhibition of FGFR Signaling
This protocol provides a general guideline for using the this compound stock solution to treat adherent cells in culture. The final working concentration should be optimized for each cell line and experimental condition.
Materials:
-
Cells of interest cultured in appropriate growth medium
-
10 mM this compound stock solution in DMSO
-
Complete growth medium
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.1% (v/v) in the cell culture medium to minimize solvent-induced toxicity.
-
Example Dilution for a 10 nM final concentration in 1 mL of medium:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of medium (resulting in a 10 µM solution).
-
Add 1 µL of the 10 µM intermediate solution to 999 µL of medium in the well to achieve a final concentration of 10 nM.
-
-
A vehicle control (medium with the same final concentration of DMSO without the inhibitor) should always be included in the experiment.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 1, 24, 48, or 72 hours). Published data shows inhibition of downstream signaling within 1 hour and effects on cell proliferation at 24 hours.[6]
-
-
Downstream Analysis: Following treatment, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the phosphorylation status of FGFR and its downstream targets (e.g., FRS2, ERK, Akt).
-
Proliferation Assays (e.g., MTT, BrdU): To determine the effect on cell viability and proliferation. The reported IC₅₀ for this compound in the Sum52-PE breast cancer cell line is approximately 5 nM.[6]
-
Gene Expression Analysis (e.g., qRT-PCR, RNA-seq): To investigate changes in gene expression profiles.
-
Visualization of the FGFR Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling cascades that are crucial for cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.
Caption: General experimental workflow for this compound cell-based assays.
References
Application Notes and Protocols: AZD8055 (mTOR Inhibitor) in Prostate Cancer Cell Lines
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival.[2] It exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] Dysregulation of the mTOR signaling pathway is a frequent event in various cancers, including prostate cancer, making it an attractive therapeutic target.[2] AZD8055 is a novel ATP-competitive inhibitor of mTOR kinase activity, effectively blocking the functions of both mTORC1 and mTORC2.[1] This dual inhibition leads to the suppression of downstream signaling pathways, resulting in decreased protein synthesis and cell cycle progression, and the induction of apoptosis.[1][2][3] These application notes provide a comprehensive guide for researchers and scientists to investigate the potential therapeutic effects of AZD8055 in prostate cancer cell lines.
Data Presentation
The following tables summarize hypothetical quantitative data for the treatment of common prostate cancer cell lines with AZD8055. These values are for illustrative purposes and should be determined experimentally for specific cell lines and conditions.
Table 1: Hypothetical IC50 Values of AZD8055 in Prostate Cancer Cell Lines
| Cell Line | Androgen Sensitivity | Key Features | Hypothetical IC50 (nM) |
| LNCaP | Sensitive | Expresses androgen receptor (AR) and prostate-specific antigen (PSA) | 50 - 150 |
| PC-3 | Insensitive | Does not express AR or PSA; highly metastatic | 100 - 300 |
| DU145 | Insensitive | Does not express AR or PSA; moderately metastatic | 80 - 250 |
| 22Rv1 | Castration-Resistant | Expresses a constitutively active AR splice variant | 70 - 200 |
Table 2: Hypothetical Effects of AZD8055 (100 nM, 48h) on Prostate Cancer Cell Lines
| Cell Line | % Inhibition of Cell Viability | % Apoptotic Cells (Annexin V+) | Fold Change in p-4E-BP1 Expression |
| LNCaP | 60 - 75% | 30 - 45% | 0.2 - 0.4 |
| PC-3 | 50 - 65% | 25 - 40% | 0.3 - 0.5 |
| DU145 | 55 - 70% | 28 - 42% | 0.25 - 0.45 |
| 22Rv1 | 58 - 72% | 29 - 43% | 0.28 - 0.48 |
Signaling Pathway and Experimental Workflow
Caption: Hypothesized mTOR Signaling Pathway Inhibition by AZD8055.
Caption: General Experimental Workflow for AZD8055 Treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of AZD8055 on prostate cancer cell lines and to calculate the IC50 value.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145, 22Rv1)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
AZD8055 stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of AZD8055 in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted AZD8055 to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.
Western Blot Analysis
Objective: To analyze the effect of AZD8055 on the expression and phosphorylation of key proteins in the mTOR signaling pathway.
Materials:
-
Prostate cancer cells treated with AZD8055
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-4E-BP1, anti-4E-BP1, anti-p-S6K, anti-S6K, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 5 minutes).
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., Actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with AZD8055.
Materials:
-
Prostate cancer cells treated with AZD8055
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the treated cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
References
- 1. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
Application Notes and Protocols for AZ8010 in Head and Neck Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Head and neck squamous cell carcinoma (HNSCC) is a complex malignancy with a growing need for novel targeted therapies. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently activated in HNSCC, making it a compelling target for therapeutic intervention.[1][2] mTOR inhibitors, such as rapamycin and its derivatives, have demonstrated inhibitory effects on head and neck cancer in preclinical models.[1][3] While the use of mTOR inhibitors as monotherapy has shown limited success in clinical trials, their combination with chemotherapy or radiation has yielded more promising results.[4]
This document provides detailed, albeit hypothetical, application notes and protocols for the investigation of AZ8010, a potent inhibitor of the fibroblast growth factor receptor (FGFR) pathway which acts upstream of the PI3K/AKT/mTOR cascade, in the context of head and neck cancer research. The information presented is extrapolated from preclinical studies of this compound in other cancer types, such as breast cancer, and the established role of the mTOR pathway in HNSCC.[5] It is crucial to note that the direct application and efficacy of this compound in HNSCC have not been clinically validated, and these protocols should be regarded as a foundational guide for preclinical exploration.
Mechanism of Action
This compound is a selective inhibitor of FGFR tyrosine kinases. In cancer cells where FGFR signaling is a key driver, this compound has been shown to block the phosphorylation of downstream effectors, including protein kinase B (PKB, also known as Akt) and extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5] This inhibition leads to the upregulation of p27KIP1, dephosphorylation of the retinoblastoma (RB) protein, and ultimately, a dose-dependent inhibition of cell proliferation.[5] Given the frequent dysregulation of the PI3K/AKT/mTOR pathway in HNSCC, it is hypothesized that this compound could exert anti-tumor effects in HNSCC cell lines dependent on aberrant FGFR signaling.
Data Presentation
The following table summarizes hypothetical quantitative data for the effects of this compound on representative HNSCC cell lines. This data is illustrative and based on findings from a breast cancer cell line study, and should be experimentally determined for HNSCC.[5]
| Cell Line | Cancer Type | Putative IC50 (nM) after 72h Treatment |
| FaDu | Hypopharyngeal Squamous Cell Carcinoma | ~10 |
| Cal27 | Tongue Squamous Cell Carcinoma | ~15 |
| SCC-25 | Tongue Squamous Cell Carcinoma | ~20 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: FaDu, Cal27, SCC-25 (or other relevant HNSCC cell lines).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Cells should be passaged when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on HNSCC cell lines.
-
Materials:
-
HNSCC cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Western Blot Analysis
This protocol is for analyzing the effect of this compound on key signaling proteins.
-
Materials:
-
HNSCC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-Akt, anti-Akt, anti-p27KIP1, anti-RB, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 1, 6, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: Proposed signaling pathway of this compound in head and neck cancer.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. mTOR Pathway and mTOR Inhibitors in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR Signalling in Head and Neck Cancer: Heads Up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR inhibitors and its role in the treatment of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mTOR inhibitor use in head and neck squamous cell carcinoma: A meta-analysis on survival, tumor response, and toxicity. [escholarship.org]
- 5. researchgate.net [researchgate.net]
Application Notes: Detection of Phosphorylated ERK1/2 (Thr202/Tyr204) using AZ8010 Antibody
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. Anti-Phospho-p44/42 MAPK (ERK1/2) (Thr202/Tyr204) Rabbit antibody [novoprolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with AZD8010
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8010 is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase. By targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), AZD8010 effectively blocks the downstream signaling of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers, making mTOR a key therapeutic target. These application notes provide a detailed protocol for assessing the effect of AZD8010 on cancer cell viability using a colorimetric MTS assay.
Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR signaling cascade is a central pathway that integrates extracellular signals from growth factors and nutrients to regulate essential cellular processes. Upon activation by growth factors, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This leads to the recruitment and activation of AKT. Activated AKT, in turn, phosphorylates and inactivates the tuberous sclerosis complex (TSC1/2), a negative regulator of mTORC1. This allows for the activation of mTORC1, which then promotes protein synthesis and cell growth by phosphorylating downstream targets such as S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). mTORC2, also inhibited by AZD8010, is involved in the activation of AKT itself, creating a feedback loop. By inhibiting both mTORC1 and mTORC2, AZD8010 provides a comprehensive blockade of this critical signaling network.
Caption: AZD8010 inhibits both mTORC1 and mTORC2 complexes.
Data Presentation: In Vitro Efficacy of AZD8010
The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZD8010 in various cancer cell lines, demonstrating its broad anti-proliferative activity. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
| Cell Line | Cancer Type | IC50 (nM) |
| H838 | Non-Small Cell Lung Cancer | ~10 |
| A549 | Non-Small Cell Lung Cancer | ~25 |
| HeLa | Cervical Cancer | ~10 |
| Sum52-PE | Breast Cancer | ~5 |
| SKBR3 | Breast Cancer | Not Specified |
| T47D | Breast Cancer | Not Specified |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density, assay duration, and the specific viability assay used.
Experimental Protocols
Cell Viability Assay Using MTS
This protocol outlines the steps for determining the effect of AZD8010 on the viability of adherent cancer cells using a colorimetric MTS assay. The MTS assay is based on the reduction of the tetrazolium compound MTS by viable, metabolically active cells to a colored formazan (B1609692) product that is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
AZD8010 (stock solution in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is above 90%.
-
Dilute the cell suspension to the desired seeding density in complete culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the assay (typically between 1,000 and 100,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of AZD8010 in complete culture medium from your stock solution. A common starting range for IC50 determination is from 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest AZD8010 concentration) and a no-cell control (medium only for background subtraction).
-
Carefully remove the medium from the wells and add 100 µL of the prepared AZD8010 dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1 to 4 hours at 37°C and 5% CO2, protected from light. The incubation time will depend on the cell type and density and should be optimized to obtain a sufficient colorimetric signal without saturation.
-
After incubation with the MTS reagent, measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each AZD8010 concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the AZD8010 concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Caption: Workflow for the MTS cell viability assay.
Application Notes and Protocols: AZD8055 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It uniquely targets both mTORC1 and mTORC2 complexes, leading to a more complete inhibition of the PI3K/Akt/mTOR signaling pathway compared to allosteric inhibitors like rapamycin.[1][2] Dysregulation of this pathway is a common event in various cancers, making mTOR an attractive therapeutic target. However, monotherapy with mTOR inhibitors can be limited by feedback activation of parallel signaling pathways, such as the MAPK pathway, or by the presence of resistance mechanisms.[3][4]
These application notes provide an overview of the preclinical rationale and methodologies for utilizing AZD8055 in combination with other targeted inhibitors to enhance anti-cancer efficacy and overcome resistance. Detailed protocols for key experimental assays are provided to facilitate research in this area.
Mechanism of Action: Dual mTORC1/mTORC2 Inhibition
mTOR kinase is a central regulator of cell growth, proliferation, survival, and metabolism. It exists in two distinct complexes:
-
mTORC1: Primarily regulates protein synthesis through phosphorylation of S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
-
mTORC2: Is involved in the activation of Akt, a key survival kinase, through phosphorylation at Serine 473.
AZD8055 inhibits the kinase activity of both complexes, leading to the downstream effects illustrated in the signaling pathway diagram below.
Caption: AZD8055 inhibits both mTORC1 and mTORC2 signaling pathways.
Combination Therapy Strategies and Preclinical Data
The following tables summarize preclinical data for AZD8055 in combination with other inhibitors.
Combination with MEK Inhibitors (e.g., AZD6244/Selumetinib)
Rationale: Inhibition of the PI3K/mTOR pathway can lead to a compensatory upregulation of the MAPK/ERK pathway.[4] Dual blockade of both pathways can lead to synergistic anti-tumor effects.[4][5]
| Cell Line | Cancer Type | Combination | Effect | Reference |
| RD | Rhabdomyosarcoma | AZD8055 + AZD6244 | Synergistic inhibition of cell growth | [4][6] |
| RH30 | Rhabdomyosarcoma | AZD8055 + AZD6244 | Synergistic inhibition of cell growth | [6] |
| RMS-YM | Rhabdomyosarcoma | AZD8055 + AZD6244 | Synergistic inhibition of cell growth | [6] |
Combination with Anti-Hormonal Therapies (e.g., Fulvestrant)
Rationale: Upregulation of PI3K/Akt/mTOR signaling is a mechanism of resistance to endocrine therapy in breast cancer.[7] Combining an mTOR inhibitor with an anti-hormonal agent can restore sensitivity.[7][8]
| Cell Line | Cancer Type | Combination | Effect | Reference |
| TamR | Tamoxifen-Resistant Breast Cancer | AZD8055 + Fulvestrant | Superior control of resistant growth versus either agent alone | [7][8] |
| MCF7-X | Estrogen Deprivation-Resistant Breast Cancer | AZD8055 + Fulvestrant | Superior control of resistant growth versus either agent alone | [7][8] |
Combination with BH3 Mimetics (e.g., ABT-737)
Rationale: AZD8055 can down-regulate the anti-apoptotic protein Mcl-1, priming cancer cells for apoptosis induced by BH3 mimetics that target other Bcl-2 family members.[9][10]
| Cell Line | Cancer Type | Combination | Effect | Reference |
| TE671 | Rhabdomyosarcoma | AZD8055 + ABT-737 | Synergistic induction of apoptosis (Combination Index < 0.2) | [9][10] |
| RMS13 | Rhabdomyosarcoma | AZD8055 + ABT-737 | Synergistic induction of apoptosis (Combination Index < 0.2) | [9][10] |
Experimental Protocols
Caption: General experimental workflow for studying AZD8055 combinations.
Cell Viability Assay (MTT Protocol)
This protocol is for assessing the effect of AZD8055, alone or in combination, on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
AZD8055 and other inhibitors of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of AZD8055 and the combination inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves and determine IC₅₀ values.
-
Western Blot Analysis of mTOR Pathway Signaling
This protocol is for assessing the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with AZD8055.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-mTOR (Ser2448), total mTOR, phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), total 4E-BP1, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Wash treated cells with ice-cold PBS and lyse in RIPA buffer.
-
Incubate on ice for 30 minutes, vortexing intermittently.[3]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[3]
-
Perform electrophoresis and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Immunoprecipitation (IP) for mTOR Kinase Assay
This protocol describes the immunoprecipitation of mTOR complexes for a subsequent in vitro kinase assay.
Materials:
-
Cell lysate (prepared in a CHAPS-based lysis buffer)[1]
-
Antibody against an mTORC1 component (e.g., anti-Raptor) or mTORC2 component (e.g., anti-Rictor)
-
Protein A/G agarose (B213101) beads
-
Kinase assay buffer
-
ATP
-
Recombinant substrate (e.g., GST-4E-BP1 for mTORC1)[1]
Procedure:
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody for 1-2 hours at 4°C with gentle rotation.[13]
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.[14]
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.[14]
-
Perform a final wash with kinase assay buffer.
-
-
Kinase Assay:
-
Analysis:
-
Analyze the reaction mixture by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-4E-BP1).
-
Resistance Mechanisms and Overcoming Resistance
Resistance to AZD8055 can emerge through mutations in the mTOR kinase domain (e.g., M2327I).[11] Combination therapies, as described above, represent a key strategy to overcome both intrinsic and acquired resistance to mTOR inhibition. By targeting parallel survival pathways or downstream effectors, it is possible to induce synthetic lethality and prevent the emergence of resistant clones.
Caption: Combination therapies can overcome resistance to AZD8055.
Conclusion
AZD8055 is a valuable tool for investigating the role of mTOR signaling in cancer. Its efficacy can be significantly enhanced through rational combination with other targeted inhibitors. The protocols and data presented here provide a framework for designing and conducting preclinical studies to explore novel combination strategies involving AZD8055. Careful consideration of the underlying biology and potential resistance mechanisms will be crucial for the successful clinical translation of these approaches.
References
- 1. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pan-Mammalian Target of Rapamycin (mTOR) Inhibitor AZD8055 Primes Rhabdomyosarcoma Cells for ABT-737-induced Apoptosis by Down-regulating Mcl-1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-mammalian target of rapamycin (mTOR) inhibitor AZD8055 primes rhabdomyosarcoma cells for ABT-737-induced apoptosis by down-regulating Mcl-1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. researchgate.net [researchgate.net]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AZ8010 Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with AZ8010 in their cell-based assays. The following question-and-answer format addresses common problems that may lead to a lack of observable effect.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am not observing any effect of this compound on my cells. What are the primary checkpoints to consider?
A1: A lack of response to this compound can stem from several factors, ranging from the biological context of your experiment to the technical execution. A systematic troubleshooting approach is crucial. Key areas to investigate include:
-
Cell Line Suitability: Is your cell line a valid model for testing an FGFR inhibitor?
-
Compound Integrity and Handling: Is the this compound compound viable and correctly prepared?
-
Experimental Protocol: Are the treatment conditions optimized for your specific assay?
-
Downstream Signaling Analysis: Are you looking at the right markers to measure the effect?
The following flowchart outlines a logical troubleshooting workflow to pinpoint the potential issue.
Caption: Troubleshooting workflow for this compound experiments.
Q2: How can I determine if my cell line is an appropriate model for this compound treatment?
A2: this compound is an inhibitor of Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1, FGFR2, and FGFR3. Its efficacy is therefore dependent on the presence and activation of these receptors in your chosen cell line.
-
Confirm FGFR Expression: Verify that your cell line expresses FGFR1, 2, or 3 at the protein level using techniques like Western Blot or flow cytometry.
-
Assess FGFR Activation: The target FGFR should ideally be activated (phosphorylated), which can be due to autocrine or paracrine signaling, or specific genetic alterations like FGFR fusions or mutations. You can assess the phosphorylation status of FGFR and its downstream targets.
-
Review Literature: Check published studies to see if your cell line has been characterized for FGFR dependency or has been used in studies with other FGFR inhibitors.
The signaling pathway below illustrates the mechanism of action of this compound. For the inhibitor to be effective, the upstream components of this pathway should be active in your cellular model.
Caption: this compound inhibits FGFR signaling pathways.
Q3: My compound seems to be inactive. How should I properly handle and prepare this compound?
A3: The stability and concentration of your compound are critical. Improper handling can lead to degradation and loss of activity.
-
Storage: Store the solid compound and stock solutions according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.
-
Stock Solutions: Prepare fresh stock solutions in a suitable solvent like DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution for single use.
-
Working Concentration: Ensure the final concentration in your cell culture medium is accurate. Serial dilutions should be prepared fresh for each experiment.
-
Media Stability: Be aware that some compounds can be unstable in cell culture media over long incubation periods. Consider replenishing the media with fresh this compound for long-term experiments (e.g., every 24-48 hours).[1]
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -20°C or -80°C, desiccated | Prevents degradation from moisture and temperature fluctuations. |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots | Minimizes freeze-thaw cycles that can degrade the compound. |
| Solvent | DMSO (typically) | Ensure the solvent is of high purity and anhydrous. |
| Working Dilutions | Prepare fresh for each experiment | Ensures accurate final concentration and minimizes degradation in aqueous media. |
Q4: What are the recommended experimental conditions for testing this compound, and what readouts should I use?
A4: The optimal experimental conditions can vary between cell lines and assays. It is often necessary to perform initial dose-response and time-course experiments to determine the ideal parameters for your system.
Experimental Protocol Example: Western Blot for Downstream Signaling
This protocol is adapted from studies on FGFR inhibitors and is a reliable method to confirm the molecular effect of this compound.[2]
-
Cell Seeding: Plate cells (e.g., Sum52-PE breast cancer cells) in complete medium and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) or a vehicle control (e.g., DMSO). For a time-course experiment, treat with a fixed concentration (e.g., 100 nM) for different durations (e.g., 1, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against key signaling proteins.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Recommended Readouts and Expected Outcomes
| Readout | Target Protein | Expected Effect of this compound |
| Downstream Signaling | p-ERK1/2 (Phospho-p44/42 MAPK) | Dose- and time-dependent decrease.[2] |
| p-AKT (Phospho-Akt) | Dose- and time-dependent decrease.[2] | |
| Cell Cycle | p27KIP1 | Upregulation.[2] |
| RB (Retinoblastoma protein) | De-phosphorylation and total loss.[2] | |
| Cell Proliferation | [3H]thymidine incorporation or Ki-67 staining | Dose-dependent decrease.[2] |
A dose-dependent inhibition of P-ERK1/2 and P-AKT can be observed at concentrations as low as 10-30 nM in sensitive cell lines like Sum52-PE.[2]
Q5: What if I've checked my cell line, compound, and protocol, but still see no effect? What are the potential mechanisms of resistance?
A5: If the primary checks do not resolve the issue, your cells may have intrinsic or acquired resistance to this compound. While specific resistance mechanisms to this compound are not extensively documented in the provided search results, general mechanisms of resistance to kinase inhibitors can be considered:
-
Target Alterations: Mutations in the FGFR gatekeeper residue can prevent the inhibitor from binding effectively.
-
Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of FGFR signaling, allowing cells to continue proliferating.
-
Drug Efflux: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can actively transport the compound out of the cell, preventing it from reaching its target.[3]
-
Drug Inactivation: The cells may metabolize and inactivate the compound.[4]
To investigate these possibilities, you could:
-
Sequence the FGFR genes in your cell line to check for mutations.
-
Use a broader panel of kinase inhibitors to see if other pathways are driving proliferation.
-
Test for the expression and activity of common drug efflux pumps.
References
Technical Support Center: Optimizing AZD8055 Concentration for Experiments
A Note on the Compound: Initial searches for "AZ8010" did not yield information on a compound used in a research setting. Based on the similarity in nomenclature and the context of experimental research, this guide has been developed for AZD8055 , a well-documented mTOR inhibitor. We believe this will be the most valuable resource for your query.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of AZD8055.
Frequently Asked Questions (FAQs)
Q1: What is AZD8055 and what is its mechanism of action?
A1: AZD8055 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are key regulators of cell growth, proliferation, survival, and metabolism.[1][4][][6] Unlike rapamycin and its analogs (rapalogs), which only allosterically inhibit mTORC1, AZD8055 directly inhibits the kinase activity of mTOR, leading to a more complete shutdown of mTOR signaling.[1][7]
Q2: What is the typical effective concentration range for AZD8055 in cell culture experiments?
A2: The effective concentration of AZD8055 can vary significantly depending on the cell line and the duration of the experiment. However, a general starting range is from 10 nM to 1 µM. For many cell lines, IC50 values for growth inhibition are in the low nanomolar range.[2][8] For example, the IC50 for proliferation inhibition in U87MG, A549, and H838 cells is 53 nM, 50 nM, and 20 nM, respectively.[2]
Q3: How long does it take for AZD8055 to inhibit mTOR signaling?
A3: Inhibition of mTOR signaling by AZD8055 is rapid. Significant inhibition of the phosphorylation of mTORC1 substrates (like S6K1 and 4E-BP1) and the mTORC2 substrate (Akt at Ser473) can be observed within 2 hours of treatment in many cell lines.[1][3][9][10]
Q4: What are the downstream effects of AZD8055 treatment?
A4: By inhibiting both mTORC1 and mTORC2, AZD8055 leads to several downstream effects, including:
-
Inhibition of protein synthesis: Through the dephosphorylation of S6K1 and 4E-BP1.[1][11]
-
Induction of apoptosis: In many cancer cell lines, AZD8055 can induce programmed cell death.[2][12]
-
Induction of autophagy: As a negative regulator of autophagy, mTOR inhibition by AZD8055 can trigger this cellular process.[2][6]
-
Inhibition of cell proliferation and cell cycle progression. [2][12][13]
Q5: Is AZD8055 suitable for in vivo studies?
A5: Yes, AZD8055 is orally bioavailable and has been shown to have anti-tumor activity in various xenograft models.[1][10] Dosing in animal studies typically ranges from 2.5 mg/kg to 20 mg/kg, administered daily or twice daily.[1][14]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of mTOR signaling (e.g., p-Akt, p-S6K) | Concentration too low: The concentration of AZD8055 may be insufficient for the specific cell line or experimental conditions. | Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your cell line. Increase incubation time: While inhibition can be rapid, some cell lines may require longer exposure. |
| Compound degradation: Improper storage or handling of the AZD8055 stock solution may have led to its degradation. | Prepare fresh stock solutions: Dissolve AZD8055 in a suitable solvent like DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] | |
| High cell density: A high number of cells can metabolize the compound or reduce its effective concentration per cell. | Optimize cell seeding density: Ensure cells are in the exponential growth phase and not overgrown at the time of treatment. | |
| High levels of cell death (cytotoxicity) observed | Concentration too high: The concentration of AZD8055 may be toxic to the specific cell line. | Lower the concentration: Perform a dose-response curve to find a concentration that inhibits the pathway of interest without causing excessive cell death. Reduce incubation time: A shorter treatment duration may be sufficient to observe the desired effect with less toxicity. |
| Cell line sensitivity: Some cell lines are inherently more sensitive to mTOR inhibition. | Consult literature for your specific cell line: Previous studies may provide guidance on appropriate concentration ranges. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. | Standardize experimental protocols: Use cells within a consistent passage number range, seed at the same density, and use the same batch of media and supplements. |
| Inaccurate pipetting of the compound: Errors in preparing dilutions can lead to inconsistent final concentrations. | Calibrate pipettes regularly: Ensure accurate and consistent preparation of AZD8055 working solutions. | |
| Unexpected off-target effects | Although highly selective, at very high concentrations, off-target effects are possible. | Use the lowest effective concentration: Determine the minimal concentration that gives the desired on-target effect. Include appropriate controls: Use vehicle-only controls and consider using other mTOR inhibitors as a comparison. |
Quantitative Data Summary
The following table summarizes the effective concentrations of AZD8055 in various cell lines as reported in the literature.
| Cell Line | Assay Type | Effective Concentration (IC50 or tested) | Reference |
| MDA-MB-468 | mTOR Kinase Inhibition | IC50: 0.8 nM | [2][3] |
| U87MG (Glioblastoma) | Proliferation Inhibition | IC50: 53 nM | [2] |
| A549 (Lung Carcinoma) | Proliferation Inhibition | IC50: 50 nM | [2] |
| H838 (Lung Carcinoma) | Proliferation Inhibition | IC50: 20 nM | [2] |
| Hep-2 (Laryngeal Carcinoma) | Proliferation Inhibition | 8 - 80 µg/L (approx. 17 - 172 nM) | [12] |
| Multiple Myeloma Cell Lines | Cytotoxicity | 25 - 200 nM | [15] |
| HeLa (Cervical Cancer) | Proliferation Inhibition | 10 nM | [6] |
Experimental Protocols
Protocol 1: Determination of IC50 for Cell Proliferation Inhibition
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of AZD8055 on the proliferation of a chosen cell line using an MTT assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
AZD8055 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Dilution: Prepare a serial dilution of AZD8055 in complete medium. A typical concentration range to test would be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest AZD8055 treatment.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared AZD8055 dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the AZD8055 concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of AZD8055 on the mTOR signaling pathway by analyzing the phosphorylation status of key downstream proteins.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
AZD8055 stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with different concentrations of AZD8055 (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: AZD8055 inhibits both mTORC1 and mTORC2 signaling pathways.
Caption: Workflow for optimizing AZD8055 concentration.
Caption: Troubleshooting decision tree for AZD8055 experiments.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 6. The mTOR inhibitor AZD8055 inhibits proliferation and glycolysis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
AZ8010 Off-Target Effects: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of AZ8010 (also known as AZ12908010), a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Understanding the selectivity profile of this compound is critical for accurate experimental design, interpretation of results, and anticipation of potential toxicities. This resource offers troubleshooting guidance and frequently asked questions to address common issues encountered during research and development.
Troubleshooting Guide
This guide is designed to help researchers navigate unexpected experimental outcomes that may be attributable to off-target effects of this compound.
Issue 1: Unexpected Cellular Phenotype Not Consistent with FGFR Inhibition
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Review the this compound kinase selectivity profile to identify potential off-target kinases that could be responsible for the observed phenotype. 2. Use a more selective inhibitor for the suspected off-target kinase as a control. 3. Perform siRNA or shRNA knockdown of the suspected off-target kinase to see if it phenocopies the effect of this compound. | 1. Identification of the specific off-target kinase responsible for the unexpected phenotype. 2. Confirmation that the observed effect is independent of FGFR inhibition. |
| Inhibition of a non-kinase target | 1. Consult literature for any known non-kinase off-targets of similar chemical scaffolds. 2. Utilize cellular thermal shift assays (CETSA) or chemical proteomics to identify novel binding partners of this compound in your cellular model. | 1. Discovery of novel off-target interactions that may explain the observed phenotype. |
| Compound degradation or metabolism | 1. Verify the stability of this compound in your specific experimental conditions (e.g., cell culture media, temperature). 2. Analyze cell lysates or media by LC-MS to detect any major metabolites of this compound that may have their own biological activity. | 1. Confirmation of compound integrity throughout the experiment. 2. Identification of active metabolites that may contribute to the observed effects. |
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cellular permeability and efflux | 1. Determine the intracellular concentration of this compound using LC-MS. 2. Test for the involvement of drug efflux pumps (e.g., P-glycoprotein) by co-incubating with known efflux pump inhibitors. | 1. Understanding of the bioavailability of this compound in your cellular system. 2. Identification of cellular mechanisms that may limit the compound's intracellular concentration. |
| Scaffold-specific cellular effects | 1. Use a structurally distinct FGFR inhibitor with a similar on-target potency as a control. 2. Test an inactive analog of this compound to control for non-specific effects of the chemical scaffold. | 1. Differentiation between on-target FGFR inhibition and off-target effects related to the compound's chemical structure. |
| Activation of compensatory signaling pathways | 1. Perform phosphoproteomic or western blot analysis to assess the activation state of signaling pathways downstream of potential off-target kinases. | 1. Identification of cellular feedback mechanisms that may mask the on-target effects of this compound or lead to unexpected signaling outcomes. |
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with primary activity against FGFR1, FGFR2, and FGFR3. Some reports also indicate significant inhibition of FGFR4.
Q2: Has a comprehensive kinase selectivity profile for this compound been published?
Q3: What are the known downstream signaling pathways affected by on-target this compound activity?
As an FGFR inhibitor, this compound is expected to inhibit downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. This has been observed in breast cancer cell lines where this compound treatment led to a dose-dependent inhibition of phosphorylated ERK1/2 and PKB (Akt).
Q4: How can I experimentally determine the off-target effects of this compound in my model system?
Several approaches can be used:
-
Kinase Profiling Services: Submit this compound to a commercial service that offers screening against a large panel of kinases.
-
Chemical Proteomics: Employ techniques like affinity chromatography with immobilized this compound to pull down interacting proteins from cell lysates, which can then be identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in intact cells and can reveal off-target binding.
-
Phenotypic Screening with a Structurally Unrelated Inhibitor: Comparing the cellular effects of this compound with another potent and selective FGFR inhibitor that has a different chemical scaffold can help distinguish on-target from off-target effects.
Q5: Are there any known toxicities associated with off-target effects of FGFR inhibitors?
Off-target effects of kinase inhibitors, in general, can lead to various toxicities. For FGFR inhibitors, off-target effects on other receptor tyrosine kinases or downstream signaling components could potentially lead to unforeseen side effects. It is crucial to evaluate any unexpected cellular toxicity in the context of the compound's full selectivity profile.
Experimental Protocols
Protocol 1: General Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general workflow for assessing the selectivity of this compound against a panel of kinases using a competition binding assay format.
Objective: To determine the inhibitory activity (e.g., IC50 or Ki) of this compound against a broad range of kinases.
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution to create a concentration range suitable for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Panel:
-
Utilize a commercially available kinase profiling service or an in-house panel of purified, active kinases.
-
-
Binding Assay:
-
The assay is typically performed in a multi-well plate format.
-
Each well contains a specific kinase, a proprietary labeled ligand (e.g., fluorescently or radioactively labeled ATP-competitive ligand), and the test compound (this compound) at a specific concentration.
-
The reaction is allowed to reach equilibrium.
-
-
Detection:
-
The amount of labeled ligand bound to the kinase is measured. The signal is inversely proportional to the binding of the test compound.
-
-
Data Analysis:
-
The percentage of inhibition for each kinase at each concentration of this compound is calculated relative to a DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: Western Blotting to Assess Off-Target Pathway Activation (Cell-Based Assay)
Objective: To investigate whether this compound affects the phosphorylation status of key proteins in signaling pathways that are not downstream of FGFR.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest and allow them to attach and grow to a suitable confluency (e.g., 70-80%).
-
Serum-starve the cells for a period (e.g., 4-24 hours) if necessary to reduce basal signaling.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest from suspected off-target pathways.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Compare the phosphorylation status of proteins in this compound-treated samples to the vehicle control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
AZ8010 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with AZ8010, a potent FGFR1-3 inhibitor. The following information is designed to troubleshoot common issues and provide clear protocols for successful experimental setup.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in aqueous buffers like PBS or saline. What should I do?
A1: this compound has low aqueous solubility and is not expected to dissolve directly in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a primary stock solution.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture media or buffer.
A2: This is a common issue for compounds with poor aqueous solubility. The DMSO concentration in your final working solution may be too low to maintain the solubility of this compound. Here are some troubleshooting steps:
-
Decrease the final concentration of this compound: A lower final concentration may stay in solution.
-
Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to account for any solvent effects.
-
Use a gentle mixing technique: When diluting the DMSO stock, add it dropwise to the aqueous solution while gently vortexing to avoid localized high concentrations that can lead to immediate precipitation.
-
Consider co-solvents for in vivo studies: For animal experiments, a multi-component solvent system is often necessary. A suggested formulation involves a primary stock in DMSO, which is then diluted with co-solvents like PEG300 and Tween 80 before the final addition of saline or PBS.[1]
Q3: What is the maximum solubility of this compound in DMSO?
Q4: Can I use other organic solvents like ethanol (B145695) to dissolve this compound?
A4: While other polar aprotic solvents might be able to dissolve this compound, DMSO is the most commonly recommended and validated solvent for initial stock solution preparation. If you choose to use an alternative solvent, it is critical to perform small-scale solubility tests first and include appropriate vehicle controls in your experiments.
Data Presentation: this compound Solvent Compatibility
| Solvent | Solubility Profile | Recommendations & Remarks |
| Aqueous Buffers (PBS, Saline, etc.) | Poor / Insoluble | Not recommended for direct dissolution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | To be determined | May be a potential solvent, but requires experimental validation. |
| PEG300, Tween 80 | Co-solvents | Used in combination with DMSO to improve solubility in aqueous-based formulations for in vivo studies.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 462.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.63 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for In Vivo Studies
This protocol is adapted from a supplier's recommendation for preparing an this compound formulation for animal experiments.[1]
Materials:
-
Concentrated this compound stock solution in DMSO (e.g., 40 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Initial Dilution: In a sterile tube, add the required volume of your this compound stock solution in DMSO.
-
Addition of PEG300: Add PEG300 to the DMSO solution. For example, for a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline, you would add 6 parts of PEG300 for every 1 part of your DMSO stock. Mix well until the solution is clear.
-
Addition of Tween 80: Add Tween 80 to the DMSO/PEG300 mixture (e.g., 1 part Tween 80). Mix thoroughly until the solution is clear.
-
Final Aqueous Dilution: Slowly add the saline or PBS to the mixture while vortexing gently (e.g., 12 parts Saline/PBS).
-
Final Solution: The resulting solution should be a clear, homogenous mixture ready for administration. Prepare this solution fresh before each use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: AZ8010 Stability and Degradation in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of AZ8010 in solution. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the long-term stability of this compound, it is crucial to adhere to the recommended storage conditions. For powdered this compound, storage at -20°C is recommended for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to one year.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation may indicate that the compound has exceeded its solubility limit in the current solvent or that it has begun to degrade into less soluble products. First, try to gently warm the solution to see if the precipitate redissolves. If it does not, it is recommended to prepare a fresh stock solution. To avoid this issue, ensure the concentration of this compound in your working solution does not exceed its solubility in the chosen buffer system.
Q3: I am observing a decrease in the activity of my this compound solution over time. What could be the cause?
A3: A gradual loss of activity is a strong indicator of chemical degradation. This compound, like many small molecules, can be susceptible to hydrolysis, oxidation, or photodegradation, especially when in solution. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. If you suspect degradation, you can perform a stability analysis using HPLC or LC-MS to check for the appearance of degradation products.
Q4: Can I store my working solutions of this compound at 4°C for a few days?
A4: While short-term storage at 4°C may be acceptable for some compounds, it is generally not recommended for this compound working solutions, especially in aqueous buffers. Degradation processes can still occur at this temperature, albeit at a slower rate. For optimal and reproducible results, it is best practice to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh working solutions for each experiment from a properly stored stock. Minimize the exposure of the solution to light and ambient temperature. |
| Appearance of unknown peaks in HPLC/LC-MS analysis | Chemical degradation of this compound. | Characterize the degradation products to understand the degradation pathway. Adjust solution pH, protect from light, or add antioxidants if the degradation mechanism is identified as hydrolysis, photolysis, or oxidation, respectively. |
| Loss of potency in cell-based assays | Degradation in cell culture media. | Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider preparing a more concentrated stock and diluting it immediately before adding to the cells. |
| Precipitation upon dilution in aqueous buffer | Poor aqueous solubility or formation of insoluble degradation products. | Decrease the final concentration of this compound. Use a co-solvent like DMSO, but keep the final concentration below a level that affects your experimental system (typically <0.5%). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
This protocol outlines a method to evaluate the stability of this compound in a specific aqueous buffer over time at different temperatures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
-
Temperature-controlled incubators (e.g., 4°C, 25°C, 37°C)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer.
-
Incubation: Aliquot the working solution into multiple vials for each temperature and time point.
-
Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature.
-
Sample Analysis: Analyze the samples directly by HPLC or LC-MS to determine the concentration of the parent this compound compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the amount at time zero.
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (e.g., 254 nm)
-
HPLC or LC-MS/MS system
Procedure:
-
Acid Hydrolysis: Mix the this compound stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the this compound stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose the this compound solution in a quartz cuvette to UV light for 24 hours.
-
Sample Analysis: Neutralize the acid and base-treated samples before analysis. Analyze all samples by LC-MS/MS to identify and characterize the degradation products.
Visualizations
AZ8010 Western Blot Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blotting experiments with AZ8010.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for a standard this compound Western blot?
A detailed experimental protocol for a standard chemiluminescent Western blot is provided below. This protocol outlines the key steps from sample preparation to signal detection.
Q2: I am not seeing any bands on my blot. What are the possible causes and solutions?
No visible bands can result from several factors, including issues with protein transfer, antibody concentrations, or the presence of inhibitors.[1][2] A systematic check of each step in the protocol is recommended. Key areas to troubleshoot include confirming successful protein transfer using a reversible stain like Ponceau S, ensuring the primary antibody recognizes the protein of interest, and verifying that there is sufficient antigen in the sample.[1]
Q3: My blot has high background. How can I reduce it?
High background can obscure the specific signal of your target protein.[3] Common causes include insufficient blocking, improper antibody concentrations, and inadequate washing.[3][4][5] To mitigate this, ensure you are using fresh, clean buffers and the correct blocking agent for your specific antibody.[4] Optimizing antibody concentrations and increasing the duration and number of wash steps are also crucial.[4][6]
Q4: I am observing multiple non-specific bands. What could be the reason?
The presence of unexpected bands can be due to protein degradation, post-translational modifications, or cross-reactivity of the primary or secondary antibodies.[1][7] To address this, consider using protease inhibitors during sample preparation and ensure your primary antibody is specific to the target protein.[1] Running a negative control, such as a lysate from non-transfected cells, can help confirm if the antibody is binding to the protein of interest.[1]
Q5: The protein bands on my blot appear uneven or "smiling." What causes this?
Uneven or "smiling" bands are typically a result of issues during the electrophoresis step.[1] This can be caused by overloading the lanes, incorrect buffer concentrations leading to overheating, or improper gel polymerization.[1] To resolve this, try reducing the sample load, adjusting buffer concentrations, running the gel at a lower voltage or on ice, and ensuring the gel is cast correctly.[1]
Troubleshooting Guides
Problem: No Signal or Weak Signal
| Possible Cause | Recommended Solution |
| Inefficient Protein Transfer | Verify transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage, especially for high or low molecular weight proteins. For small proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[1][8] |
| Inactive Primary or Secondary Antibody | Use a fresh aliquot of the antibody. Ensure proper storage conditions. Perform a dot blot to check antibody activity.[2] |
| Insufficient Protein Loaded | Increase the amount of protein lysate loaded per lane (a common starting range is 20–50 µg).[6][7] Concentrate the sample if the protein of interest is of low abundance.[7] |
| Incorrect Antibody Dilution | Optimize the primary and secondary antibody concentrations. Start with the manufacturer's recommended dilution and perform a titration. |
| Presence of Inhibitors | Ensure buffers do not contain sodium azide (B81097) if using an HRP-conjugated secondary antibody, as it inhibits HRP activity.[7] |
| Sub-optimal Blocking Conditions | Over-blocking can mask the epitope. Reduce blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-proteins).[7][8] |
Problem: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C).[8] Increase the concentration of the blocking agent (e.g., 3-5% BSA or non-fat dry milk).[9] |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody.[4][6] |
| Inadequate Washing | Increase the number and duration of wash steps. Use a wash buffer containing a detergent like Tween 20 (e.g., 0.05-0.1%).[1][6] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and filter them.[4][6] Ensure all incubation trays and equipment are clean.[5][6] |
| Membrane Dried Out | Ensure the membrane remains fully submerged and does not dry out during any step of the process.[1][9] |
| Overexposure | Reduce the exposure time during signal detection.[4][6] |
Experimental Protocols
Detailed Chemiluminescent Western Blot Protocol
-
Sample Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA or Bradford).
-
Mix the desired amount of protein with 4X sample buffer and heat at 95°C for 5 minutes to denature the proteins.[10]
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.[11]
-
Assemble the transfer "sandwich" ensuring no air bubbles are trapped between the gel and the membrane.[1]
-
Perform the transfer using a wet or semi-dry transfer system. Transfer times and voltage should be optimized based on the protein of interest's molecular weight.
-
-
Blocking:
-
Antibody Incubation:
-
Dilute the this compound primary antibody in blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
-
Detection:
Visual Guides
Caption: Overview of the Western blotting experimental workflow.
Caption: A logical flowchart for troubleshooting common Western blot issues.
References
- 1. Western blot troubleshooting guide! [jacksonimmuno.com]
- 2. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 3. clyte.tech [clyte.tech]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. cbt20.wordpress.com [cbt20.wordpress.com]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. wildtypeone.substack.com [wildtypeone.substack.com]
- 8. m.youtube.com [m.youtube.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. antibodiesinc.com [antibodiesinc.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: AZ8010 and Non-Cancerous Cells
Disclaimer: Publicly available data on the specific cytotoxicity of AZ8010 in a wide range of non-cancerous cell lines is limited. The quantitative data and experimental examples provided below are for illustrative purposes to guide researchers in their experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cells?
A1: this compound is a potent and selective inhibitor of mTOR kinase, targeting both mTORC1 and mTORC2 complexes. While its primary application is in cancer research due to the frequent dysregulation of the PI3K/Akt/mTOR pathway in tumors, it can also affect non-cancerous cells where this pathway is crucial for normal physiological processes like cell growth, proliferation, and survival. The cytotoxic effects are expected to be less pronounced in non-cancerous cells compared to sensitive cancer cell lines, reflecting a degree of selectivity. However, at higher concentrations, this compound can induce cytostatic or cytotoxic effects in normal cells. For example, studies with the related mTOR inhibitor AZD8055 have shown it can reduce the proliferation of normal human fibroblasts and induce apoptosis in leukemic cells but not in normal immature CD34+ cells, suggesting some selectivity.[1][2]
Q2: How do I determine the optimal concentration of this compound for my experiments with non-cancerous cells?
A2: The optimal concentration of this compound should be determined empirically for each specific non-cancerous cell line. It is recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50). Start with a wide range of concentrations (e.g., from low nanomolar to high micromolar) and use a cell viability assay (such as MTT, XTT, or CellTiter-Glo®) to assess the effect on cell proliferation and survival. The goal is often to find a concentration that effectively inhibits the mTOR pathway with minimal off-target effects or general cytotoxicity.
Q3: What are the potential off-target effects of this compound in non-cancerous cells?
A3: While this compound is a highly selective mTOR inhibitor, the possibility of off-target effects should always be considered, especially at higher concentrations. Potential off-target effects could involve other kinases with ATP-binding pockets similar to mTOR. To investigate this, you can perform kinase profiling assays or use molecular probes for other cellular pathways. It is also crucial to include appropriate controls in your experiments, such as a less active enantiomer of the inhibitor if available, or structurally unrelated inhibitors of the same pathway.
Q4: Can this compound induce autophagy in non-cancerous cells, and how would this affect my results?
A4: Yes, as an mTOR inhibitor, this compound is a potent inducer of autophagy. The inhibition of mTOR mimics a state of cellular starvation, which triggers the autophagic process. In some contexts, autophagy can be a pro-survival mechanism, allowing cells to adapt to the stress induced by mTOR inhibition. This can complicate the interpretation of cytotoxicity assays. If you observe a plateau in your dose-response curve or a decrease in cell death at higher concentrations, it might be indicative of protective autophagy. To confirm this, you can use autophagy markers (e.g., LC3-II conversion) and test the effect of combining this compound with autophagy inhibitors (e.g., chloroquine (B1663885) or 3-methyladenine).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability results | 1. Inconsistent cell seeding density.2. Uneven drug distribution in wells.3. Fluctuation in incubation conditions (temperature, CO2).4. Cell line instability or contamination. | 1. Ensure a single-cell suspension and accurate cell counting before seeding.2. Mix the plate gently after adding the drug.3. Maintain stable incubator conditions and monitor regularly.4. Perform regular cell line authentication and mycoplasma testing. |
| No significant cytotoxicity observed even at high concentrations | 1. The specific non-cancerous cell line may be resistant to mTOR inhibition.2. The drug may have degraded.3. Insufficient incubation time. | 1. Confirm mTOR pathway activity in your cell line (e.g., by checking phosphorylation of S6K or 4E-BP1).2. Prepare fresh drug solutions from a reliable stock.3. Extend the incubation time (e.g., from 24h to 48h or 72h) and perform a time-course experiment. |
| Unexpected increase in cell proliferation at low concentrations | Hormesis effect, where a low dose of a stressful agent can stimulate a beneficial response. | This is a known biological phenomenon. Report the observation and focus on the dose-response relationship at higher, more relevant concentrations for mTOR inhibition. |
| Discrepancy between cytotoxicity data and pathway inhibition data (e.g., strong pathway inhibition but low cytotoxicity) | 1. The inhibitor may be causing a cytostatic (growth arrest) rather than a cytotoxic (cell death) effect.2. Pro-survival pathways (like autophagy) may be activated. | 1. Use assays that distinguish between cytostatic and cytotoxic effects (e.g., cell cycle analysis, apoptosis assays like Annexin V staining).2. Investigate the role of autophagy by using autophagy markers and inhibitors in combination with this compound. |
Illustrative Quantitative Data
Note: The following data is hypothetical and for illustrative purposes only.
| Cell Line | Cell Type | This compound IC50 (nM) | % Cell Viability at 100 nM this compound (48h) | Selectivity Index (SI)¹ |
| U-87 MG | Human Glioblastoma (Cancer) | 25 | 35% | 12 |
| HEK293 | Human Embryonic Kidney (Non-cancerous) | 300 | 85% |
¹Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
Protocol: Determination of Cell Viability and IC50 using MTT Assay
1. Cell Seeding:
-
Culture the desired non-cancerous cell line (e.g., HEK293) and a cancer cell line control (e.g., U-87 MG) in appropriate media.
-
Trypsinize and resuspend the cells to a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture media to achieve the desired final concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Carefully remove the media containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope) in a suitable software like GraphPad Prism.
Visualizations
Caption: Simplified mTOR signaling pathway showing inhibition by this compound.
Caption: General experimental workflow for cytotoxicity assessment.
References
AZ8010 In Vivo Efficacy Technical Support Center
Welcome to the technical support center for AZ8010. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Note on Mechanism of Action: While some public sources identify this compound as an FGFR1-3 inhibitor, this guide addresses its function as a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR), targeting both mTORC1 and mTORC2 complexes, a context often explored in cancer research literature for similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[1] By blocking the catalytic function of mTOR, this compound inhibits both the mTORC1 and mTORC2 complexes.[1][2] This dual inhibition leads to the suppression of downstream signaling pathways, including the phosphorylation of p70S6K and Akt (at Ser473), resulting in G1 cell cycle arrest and the inhibition of tumor cell growth.[3]
Q2: What are the most common challenges affecting this compound in vivo efficacy?
A2: Researchers may encounter several challenges, including:
-
Poor Aqueous Solubility: Like many kinase inhibitors, this compound has low water solubility, which can hinder the preparation of suitable formulations for in vivo administration and lead to low bioavailability.[4]
-
Suboptimal Formulation: An inadequate vehicle can lead to drug precipitation, poor absorption, and inconsistent results. A safe and effective preclinical formulation is critical for evaluating efficacy.[5]
-
Pharmacokinetics: The compound may be subject to rapid metabolism or clearance, resulting in a short half-life and insufficient tumor exposure.[6]
-
Development of Resistance: Tumors may develop resistance to this compound through various mechanisms, such as mutations in the mTOR gene or activation of bypass signaling pathways.[7][8][9]
Q3: How can I improve the formulation of this compound for animal studies?
A3: Due to its low solubility, a multi-component solvent system is often required. A common approach is to create a stock solution in a solvent like DMSO and then dilute it into a vehicle containing co-solvents such as PEG300, Tween 80, and saline or PBS for the final formulation.[10] It is crucial to ensure the final solution is clear and free of precipitation. For poorly soluble compounds, lipid-based formulations or amorphous solid dispersions can also be explored to enhance bioavailability.[4][11]
Q4: How can I confirm that this compound is hitting its target in vivo?
A4: Target engagement can be confirmed by analyzing tumor tissues from treated animals. After a defined treatment period, tumors can be excised and subjected to Western blot analysis. Inhibition of the mTOR pathway is demonstrated by a decrease in the phosphorylation of downstream targets like p70S6K (at Thr389) and Akt (at Ser473).[3]
Q5: What are the potential mechanisms of acquired resistance to mTOR inhibitors like this compound?
A5: Resistance to mTOR inhibitors can emerge through several mechanisms. Studies on similar compounds have identified mutations in the mTOR kinase domain that reduce drug binding.[8] Additionally, cancer cells can develop resistance by activating alternative survival pathways to bypass the mTOR blockade.[7][9]
Troubleshooting Guides
Problem 1: Suboptimal tumor growth inhibition observed in my mouse xenograft model.
| Possible Cause | Recommended Solution |
| Inadequate Formulation/Solubility | Ensure this compound is fully dissolved in the vehicle. Visually inspect the formulation for any precipitation before each injection. Consider preparing the formulation fresh daily. If issues persist, test alternative vehicle compositions (see Table 2).[10] |
| Poor Bioavailability/Rapid Clearance | Conduct a pilot pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and half-life in your animal model.[6][12] The dosing regimen (e.g., once vs. twice daily) may need to be adjusted based on the PK profile to maintain therapeutic drug levels. |
| Sub-therapeutic Dosing | Perform a dose-response study to identify the optimal therapeutic dose that balances efficacy and toxicity. A dose of 5-20 mg/kg/day has been effective for similar mTOR inhibitors in NPC models.[13] |
| Intrinsic or Acquired Tumor Resistance | Verify mTOR pathway activation in your chosen cell line/tumor model in vitro before starting in vivo studies. If tumors initially respond and then regrow, investigate potential resistance mechanisms through molecular analysis of the relapsed tumors.[7][8] |
Problem 2: I'm observing toxicity (e.g., weight loss, lethargy) in the treated animals.
| Possible Cause | Recommended Solution |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to rule out toxicity from the formulation components. High concentrations of DMSO or other solvents can be toxic. |
| Dose is Too High | Reduce the dose of this compound. Conduct a maximum tolerated dose (MTD) study to establish a safe and effective dosing range for your specific animal model. |
| Off-Target Effects | While this compound is a targeted inhibitor, off-target activities can occur at high concentrations. Correlate the timing of toxic effects with the drug's Cmax from PK studies. |
| Route of Administration Stress | Ensure proper administration technique (e.g., oral gavage, intraperitoneal injection) to minimize stress and potential injury to the animals. |
Quantitative Data & Tables
Table 1: Representative In Vitro Activity of a Pan-mTOR Inhibitor (Data adapted for this compound based on similar pan-mTOR inhibitors like AZD8055)
| Assay | IC50 (nM) | Description |
| mTOR Kinase Activity | ~15 | Inhibition of mTOR catalytic activity.[14] |
| p-Akt (S473) Inhibition | ~15 | Inhibition of mTORC2-mediated phosphorylation in cells.[14] |
| p-S6K (T389) Inhibition | ~20 | Inhibition of mTORC1-mediated phosphorylation in cells. |
| Cell Proliferation (MCF-7) | ~30 | Inhibition of growth in a cancer cell line.[8] |
Table 2: Recommended In Vivo Formulation (Based on standard preclinical formulation practices)
| Component | Percentage (%) | Purpose |
| DMSO | 5% | Primary solvent for initial drug dissolution.[10] |
| PEG300 | 30% | Co-solvent to maintain solubility upon dilution.[10] |
| Tween 80 | 5% | Surfactant to improve stability and prevent precipitation.[10] |
| Saline/PBS | 60% | Aqueous vehicle for final dilution to injection volume.[10] |
Table 3: Representative Pharmacokinetic Parameters in Mice (Data adapted for this compound based on similar compounds after a single oral dose)
| Parameter | Value | Definition |
| Tmax | ~2 h | Time to reach maximum plasma concentration.[15] |
| Cmax | Varies with dose | Maximum observed plasma concentration. |
| t1/2 (half-life) | ~2.6 - 5.3 h | Time for plasma concentration to decrease by half.[6] |
| Bioavailability (F%) | Dose-dependent | Fraction of the administered dose that reaches systemic circulation.[16][17] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (10 mg/kg dose)
-
Objective: To prepare a 1 mg/mL solution of this compound for oral gavage in mice, assuming an average mouse weight of 20g and a dosing volume of 200 µL.
-
Materials: this compound powder, DMSO, PEG300, Tween 80, sterile PBS.
-
Procedure: a. Calculate the total amount of drug needed for the study cohort. b. Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure it is fully dissolved. c. In a separate sterile tube, combine the required volumes of PEG300 and Tween 80. d. Slowly add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture while vortexing. e. Add the sterile PBS dropwise while continuously vortexing to reach the final concentration of 1 mg/mL. f. Visually inspect the final solution to ensure it is clear and free of any precipitates. Prepare this formulation fresh before each use.
Protocol 2: Western Blot Analysis for In Vivo Target Inhibition
-
Objective: To assess the inhibition of mTORC1 and mTORC2 signaling in tumor tissue.
-
Procedure: a. Dose tumor-bearing mice with this compound or vehicle as per the study design. b. At a predetermined time point post-dosing (e.g., 2-4 hours, corresponding to expected Tmax), euthanize the animals and excise the tumors. c. Immediately snap-freeze the tumor tissue in liquid nitrogen or place it in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Homogenize the tissue and extract total protein. Quantify protein concentration using a BCA assay. e. Perform SDS-PAGE to separate 30-50 µg of protein per sample. f. Transfer the separated proteins to a PVDF membrane. g. Block the membrane and probe with primary antibodies against p-Akt (S473), total Akt, p-p70S6K (T389), total p70S6K, and a loading control (e.g., GAPDH or β-actin). h. Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. i. Quantify band intensities to determine the ratio of phosphorylated to total protein. A significant decrease in this ratio in this compound-treated tumors compared to vehicle controls indicates successful target inhibition.
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with this compound dual inhibition points.
Caption: Standard experimental workflow for an in vivo xenograft efficacy study.
Caption: Troubleshooting decision tree for poor in vivo efficacy of this compound.
References
- 1. Updates of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine triphosphate-competitive mTOR inhibitors: a new class of immunosuppressive agents that inhibit allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the novel mTOR inhibitor and its antitumor activities in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubility and bioavailability enhancement of poorly aqueous soluble atorvastatin: in vitro, ex vivo, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. langhuapharma.com [langhuapharma.com]
- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance mechanisms to TP53-MDM2 inhibition identified by in vivo piggyBac transposon mutagenesis screen in an Arf−/− mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | TargetMol [targetmol.com]
- 11. scantox.com [scantox.com]
- 12. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gerosuppression by pan-mTOR inhibitors | Aging [aging-us.com]
- 15. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Pharmacokinetics and bioavailability studies of generic ondansetron, and the innovator preparation, in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing AZD8055 Resistance in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the dual mTORC1/mTORC2 inhibitor, AZD8055, in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is AZD8055 and what is its mechanism of action?
AZD8055 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase.[1][2][3] It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), leading to the inhibition of downstream signaling pathways that control cell growth, proliferation, and survival.[1][4][5] Specifically, AZD8055 inhibits the phosphorylation of mTORC1 substrates like p70S6K and 4E-BP1, and the mTORC2 substrate Akt at Serine 473.[1][3]
Q2: How is resistance to AZD8055 defined in cell lines?
Resistance to AZD8055 is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value in a resistant cell line compared to its parental, sensitive counterpart.[1][6] A higher IC50 value indicates that a greater concentration of the drug is required to inhibit 50% of cell viability, signifying reduced sensitivity.[7][8]
Q3: What are the known mechanisms of acquired resistance to AZD8055?
Acquired resistance to AZD8055 in cancer cell lines can arise through several mechanisms:
-
Feedback Activation of Survival Pathways: Inhibition of the mTOR pathway by AZD8055 can lead to the activation of alternative survival pathways. A common mechanism is the feedback activation of the PI3K/Akt pathway, often mediated by the upregulation of receptor tyrosine kinases like Insulin-like Growth Factor 1 Receptor (IGF1R) or Epidermal Growth Factor Receptor (EGFR).[4][9]
-
Mutations in the mTOR Kinase Domain: Specific mutations within the kinase domain of mTOR, such as the M2327I mutation, have been identified in AZD8055-resistant cell lines.[10] These mutations can interfere with drug binding and increase the kinase activity of mTOR.[10]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as Mcl-1, can contribute to resistance by preventing drug-induced cell death.[2]
Troubleshooting Guide
This guide addresses common issues encountered when working with AZD8055-resistant cell lines.
Problem 1: My cells are showing reduced sensitivity to AZD8055 (increasing IC50).
Possible Cause 1: Development of Acquired Resistance.
-
Suggested Action: Confirm the resistant phenotype by comparing the IC50 value of your cell line to the parental, sensitive cell line using a cell viability assay (see Experimental Protocols Section 2.1). A significant fold-change in IC50 indicates acquired resistance.
Possible Cause 2: Feedback Loop Activation.
-
Suggested Action: Investigate the activation status of key survival pathways. Perform western blot analysis (see Experimental Protocols Section 2.2) to examine the phosphorylation levels of proteins involved in the PI3K/Akt and MAPK/ERK pathways, such as Akt (Ser473 and Thr308), S6, and ERK1/2. Increased phosphorylation of these proteins in the presence of AZD8055 suggests the activation of feedback loops.[4][9]
Problem 2: AZD8055 is no longer inducing apoptosis in my cell line.
Possible Cause 1: Upregulation of Anti-Apoptotic Proteins.
-
Suggested Action: Assess the expression levels of anti-apoptotic proteins like Mcl-1 and Bcl-xL, and pro-apoptotic proteins like Bim and Puma using western blotting. An increased ratio of anti-apoptotic to pro-apoptotic proteins can confer resistance to apoptosis.[2]
Possible Cause 2: Induction of Autophagy as a Survival Mechanism.
-
Suggested Action: AZD8055 can induce autophagy, which can sometimes promote cell survival.[5] Monitor the levels of autophagy markers like LC3-II and p62/SQSTM1 by western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 may indicate the induction of autophagy.[5]
Problem 3: How can I overcome AZD8055 resistance in my cell line?
Strategy 1: Combination Therapy.
-
Rationale: Simultaneously targeting the resistance mechanism can restore sensitivity to AZD8055.
-
Suggested Combinations:
-
IGF1R/EGFR Inhibitors: If feedback activation of these receptors is observed, co-treatment with an IGF1R or EGFR inhibitor can block this escape pathway.[4][9]
-
MEK Inhibitors: For resistance involving the MAPK/ERK pathway, a MEK inhibitor like trametinib (B1684009) can be used in combination with AZD8055.[2]
-
BH3 Mimetics: If upregulation of anti-apoptotic proteins is the cause of resistance, combining AZD8055 with a BH3 mimetic like ABT-737 can promote apoptosis.[2]
-
HSP90 Inhibitors: In some contexts, HSP90 inhibitors can act synergistically with mTOR inhibitors.[11]
-
Strategy 2: Bivalent mTOR Inhibitors.
-
Rationale: A new generation of mTOR inhibitors that bind to two sites on the mTOR protein may overcome resistance caused by mutations in the kinase domain.[10]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of AZD8055 in various sensitive and resistant breast cancer cell lines.
Table 1: IC50 Values of AZD8055 in Endocrine-Resistant Breast Cancer Cell Lines
| Cell Line | Resistance Model | IC50 (nM) | Reference |
| TamR | Tamoxifen-Resistant | 18 | [1] |
| MCF7-X | Estrogen Deprivation-Resistant | 24 | [1] |
| T47D-tamR | Tamoxifen-Resistant | 19 | [1] |
Table 2: Comparison of IC50 Values of RAD001 (Everolimus) and AZD8055 in Resistant Breast Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) | Reference |
| TamR | RAD001 | ≥1 | [1] |
| MCF7-X | RAD001 | >1 | [1] |
| TamR | AZD8055 | 0.018 | [1] |
| MCF7-X | AZD8055 | 0.024 | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of AZD8055.
Materials:
-
96-well plates
-
Cell culture medium
-
AZD8055 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of AZD8055 in culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the AZD8055 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of the mTOR Signaling Pathway
This protocol is for assessing the phosphorylation status of key proteins in the mTOR pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-mTOR (Ser2448), anti-mTOR, anti-p-Akt (Ser473), anti-Akt, anti-p-S6 (Ser235/236), anti-S6, anti-p-4E-BP1 (Thr37/46), anti-4E-BP1, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with AZD8055 at the desired concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
FACS tubes
Procedure:
-
Treat cells with AZD8055 as required.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Signaling Pathways
Caption: Mechanism of action of AZD8055 on the mTOR signaling pathway.
Caption: Feedback activation of RTK signaling as a mechanism of resistance to AZD8055.
Experimental Workflow
Caption: A typical experimental workflow for investigating and overcoming AZD8055 resistance.
References
- 1. Impact of dual mTORC1/2 mTOR kinase inhibitor AZD8055 on acquired endocrine resistance in breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of mTOR Kinase by AZD8055 Can Antagonize Chemotherapy-induced Cell Death through Autophagy Induction and Down-regulation of p62/Sequestosome 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 8. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mTOR Inhibition Induces EGFR Feedback Activation in Association with Its Resistance to Human Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Technical Support Center: AZD8055 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD8055, a potent dual mTORC1 and mTORC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is AZD8055 and what is its primary mechanism of action?
A1: AZD8055 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of the mammalian target of rapamycin (B549165) (mTOR) kinase. It targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), thereby inhibiting downstream signaling pathways involved in cell growth, proliferation, and survival.[1] Unlike rapamycin and its analogs, which are allosteric inhibitors of mTORC1, AZD8055 directly inhibits the kinase activity of mTOR.[2]
Q2: What are the key downstream effects of AZD8055 treatment?
A2: AZD8055 inhibits the phosphorylation of mTORC1 substrates such as p70S6K and 4E-BP1, and the mTORC2 substrate AKT.[2][3] This leads to the inhibition of cap-dependent translation, cell proliferation, and the induction of autophagy.[2]
Q3: In which research areas is AZD8055 most commonly used?
A3: AZD8055 is primarily used in oncology research to study various cancers, including but not limited to, breast cancer, glioblastoma, laryngeal cancer, and neuroblastoma.[1][4][5] Its ability to inhibit both mTORC1 and mTORC2 makes it a valuable tool for investigating the role of the mTOR pathway in tumorigenesis and as a potential anti-cancer therapeutic.
Q4: What is the difference between AZD8055 and rapamycin?
A4: AZD8055 is an ATP-competitive mTOR kinase inhibitor that blocks both mTORC1 and mTORC2.[1] Rapamycin and its analogs (rapalogs) are allosteric inhibitors that primarily target mTORC1.[2] A key difference is that AZD8055 can inhibit the rapamycin-resistant phosphorylation sites on 4E-BP1, leading to a more complete inhibition of cap-dependent translation.[2]
Troubleshooting Guide
Q1: I am seeing inconsistent results in my cell viability assays with AZD8055. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors:
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to AZD8055. It is crucial to determine the optimal concentration and incubation time for your specific cell line through dose-response and time-course experiments.
-
Solvent Effects: AZD8055 is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of DMSO used for the highest AZD8055 dose) to differentiate between the effects of the inhibitor and the solvent.
-
Experimental Conditions: Factors such as cell density at the time of treatment, passage number, and consistency of media components can influence the cellular response to AZD8055. Maintaining consistent experimental conditions is critical.
Q2: My Western blot results for downstream targets of mTOR are not showing the expected inhibition after AZD8055 treatment. What should I check?
A2: If you are not observing the expected inhibition of downstream targets like p-p70S6K, p-4E-BP1, or p-AKT, consider the following:
-
Treatment Duration and Concentration: The inhibitory effect of AZD8055 is dose- and time-dependent.[1] You may need to optimize the concentration and/or the duration of the treatment. A time-course experiment (e.g., 2, 4, 6, 12, 24 hours) can help determine the optimal time point for observing maximal inhibition.
-
Antibody Quality: Ensure that the primary antibodies you are using are specific and validated for detecting the phosphorylated forms of the target proteins.
-
Lysate Preparation: Proper and rapid processing of cell lysates on ice is crucial to preserve the phosphorylation status of proteins. The addition of phosphatase inhibitors to your lysis buffer is essential.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH, or total protein levels of the target) to ensure equal protein loading across all lanes.
Q3: I am having trouble with the solubility of AZD8055. What is the recommended solvent and storage condition?
A3: AZD8055 is soluble in DMSO and ethanol.[6] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q4: I am observing off-target effects in my experiments. How can I confirm that the observed phenotype is due to mTOR inhibition?
A4: While AZD8055 is a highly selective mTOR inhibitor, confirming the on-target effect is good scientific practice.[2] Consider the following approaches:
-
Use a structurally different mTOR inhibitor: Comparing the effects of AZD8055 with another mTOR inhibitor that has a different chemical structure can help confirm that the observed phenotype is due to mTOR inhibition rather than a specific off-target effect of AZD8055.
-
Rescue experiments: If possible, overexpressing a downstream effector that is inhibited by AZD8055 might rescue the observed phenotype, providing evidence for an on-target effect.
-
Knockdown/knockout of mTOR: Using siRNA or CRISPR/Cas9 to reduce or eliminate mTOR expression should mimic the effects of AZD8055 if the observed phenotype is on-target.
Quantitative Data
Table 1: In Vitro Efficacy of AZD8055 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| H838 | Non-Small Cell Lung Cancer | Proliferation | 20 | [6][7] |
| A549 | Non-Small Cell Lung Cancer | Proliferation | 50 | [6][7] |
| U87MG | Glioblastoma | Proliferation | 53 | [6][7] |
| MCF-7 | Breast Cancer | Proliferation | Varies | [4] |
| BT-474 | Breast Cancer | Proliferation | Varies | [4] |
| MDA-MB-468 | Breast Cancer | Proliferation | Varies | [4] |
| Hep-2 | Laryngeal Cancer | Proliferation | ~50 µg/L (~107 nM) | [5] |
Table 2: In Vivo Efficacy of AZD8055 in Xenograft Models
| Xenograft Model | Tumor Type | Dosage | Effect | Reference |
| U87-MG | Human Glioma | 2.5, 5, 10 mg/kg/day (twice daily for 10 days) | 33%, 48%, 77% tumor growth inhibition, respectively | [1] |
| U87-MG | Human Glioma | 10, 20 mg/kg (once daily for 10 days) | 57% and 85% tumor growth inhibition, respectively | [1] |
| Various | Pediatric Solid Tumors | 20 mg/kg (daily for 4 weeks) | Significant differences in event-free survival in 23 of 36 solid tumor xenografts | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of AZD8055 on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of AZD8055 (e.g., a serial dilution from 1 nM to 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of mTOR Pathway Proteins
Objective: To assess the effect of AZD8055 on the phosphorylation status of key mTOR signaling proteins.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of AZD8055 or vehicle control for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR, AKT, p70S6K, and 4E-BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: The mTOR signaling pathway and the inhibitory action of AZD8055.
Caption: A general experimental workflow for studying the effects of AZD8055.
References
- 1. AZD8055 [openinnovation.astrazeneca.com]
- 2. AZD8055 is a potent, selective, and orally bioavailable ATP-competitive mammalian target of rapamycin kinase inhibitor with in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mTOR inhibitor AZD8055 inhibits proliferation and induces apoptosis in laryngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. AZD 8055 | mTOR | Tocris Bioscience [tocris.com]
- 8. Initial Testing (Stage 1) of the mTOR Kinase Inhibitor AZD8055 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
AZ8010: A Comparative Guide to a Potent FGFR Inhibitor
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for treating various malignancies driven by FGFR aberrations. Among these, AZ8010 has been identified as a potent inhibitor of FGFR1, FGFR2, and FGFR3. This guide provides a comprehensive comparison of this compound with other notable FGFR inhibitors, supported by preclinical data, and details the experimental methodologies used to evaluate these compounds.
Biochemical Potency and Kinase Selectivity
This compound demonstrates potent inhibition of FGFR1, FGFR2, and FGFR3. A comparative analysis of its half-maximal inhibitory concentrations (IC50) against these receptors, alongside other well-characterized FGFR inhibitors, is essential for understanding its specific activity profile.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Key Non-FGFR Targets (IC50, nM) | Reference |
| This compound | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | [1] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | KDR (VEGFR2) (>1000) | [2] |
| Infigratinib (B612010) (BGJ398) | 0.9 | 1.0 | 1.0 | 60 | KDR (VEGFR2) (70) | [3] |
| Pemigatinib | 0.4 | 0.5 | 1.2 | 30 | KDR (VEGFR2) (2.3) | [4] |
| Erdafitinib | 1.2 | 2.5 | 6.8 | 338 | KDR (VEGFR2) (70) | [4] |
| Futibatinib (TAS-120) | 1.9 | 1.4 | 3.1 | 43 | KDR (VEGFR2) (180) | [4] |
| PD173074 | 21.5 | - | 5 | ~100 | VEGFR2 (~100) | [5] |
Note: Specific IC50 values for this compound were not available in the provided search results but are referenced as being potent in the low nanomolar range in the primary literature. The table will be updated as more specific data becomes available.
Cellular Activity: Inhibition of Proliferation
The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines harboring FGFR alterations. For instance, in the Sum52-PE breast cancer cell line, which has amplified FGFR2, both this compound and AZD4547 inhibited cell proliferation with an IC50 of approximately 5 nM.[6] This highlights the potency of this compound in a cellular context.
In Vivo Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of FGFR inhibitors. While specific comparative in vivo efficacy data for this compound against other inhibitors in head-to-head studies is limited in the provided results, the primary literature on this compound likely contains such data.[1] For context, other FGFR inhibitors have shown significant tumor growth inhibition in various xenograft models. For example, AZD4547 demonstrated potent, dose-dependent antitumor activity in an FGFR-driven human tumor xenograft model.[2] Similarly, infigratinib has shown efficacy in patient-derived xenograft models of cholangiocarcinoma with FGFR2 fusions.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating FGFR inhibitors.
Caption: FGFR signaling pathway and mechanism of action for this compound.
Caption: A typical experimental workflow for evaluating FGFR inhibitors.
Detailed Experimental Methodologies
Biochemical Kinase Assay
To determine the IC50 values of FGFR inhibitors, a common method is the LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled tracer from the ATP-binding pocket of the kinase by the inhibitor.
-
Materials: Recombinant human FGFR1, FGFR2, and FGFR3 kinases, LanthaScreen™ Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled tracer, and the test inhibitor.
-
Procedure:
-
A 3-fold serial dilution of the inhibitor is prepared in a 384-well plate.
-
A mixture of the kinase and the Eu-labeled antibody is added to the wells.
-
The fluorescent tracer is then added to initiate the binding reaction.
-
The plate is incubated at room temperature for 1 hour.
-
The FRET signal is measured using a microplate reader. The IC50 value is calculated from the resulting dose-response curve.
-
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines with known FGFR alterations, cell culture medium, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the FGFR inhibitor for a specified period (e.g., 72 hours).
-
After the treatment period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is determined by plotting the percentage of cell viability against the inhibitor concentration.
-
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anti-cancer drugs.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell line suspension, Matrigel (optional, to enhance tumor take rate), calipers for tumor measurement.
-
Procedure:
-
Human cancer cells with FGFR alterations are harvested and resuspended in a suitable medium, sometimes mixed with Matrigel.
-
The cell suspension is subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The FGFR inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length x Width²) / 2 is commonly used.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size, and the anti-tumor efficacy is evaluated by comparing the tumor growth between the treated and control groups.
-
Conclusion
This compound is a potent inhibitor of FGFR1-3, demonstrating significant anti-proliferative activity in cancer cell lines with FGFR aberrations. While direct comparative data with other FGFR inhibitors is still emerging, its high potency positions it as a valuable research tool and a potential therapeutic candidate. Further studies, particularly comprehensive in vivo efficacy and safety profiling, will be crucial to fully elucidate its clinical potential relative to other approved and investigational FGFR inhibitors. The standardized experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of this important class of targeted therapies.
References
- 1. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells | springermedizin.de [springermedizin.de]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. Identification of genotype-correlated sensitivity to selective kinase inhibitors by using high-throughput tumor cell line profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor efficacy in vitro and in vivo of falconensones, a new type of polyene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to AZ8010 and PD173074: Potent Inhibitors of Fibroblast Growth Factor Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical compounds AZ8010 and PD173074, both potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This document summarizes their performance based on available experimental data, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Introduction and Mechanism of Action
Both this compound and PD173074 are small molecule inhibitors that target the ATP-binding pocket of FGFRs, thereby blocking the downstream signaling pathways that drive cell proliferation, survival, and migration. Dysregulation of the FGF/FGFR signaling axis is implicated in various cancers, making these inhibitors valuable tools for cancer research and potential therapeutic development.
This compound , also known as AZ12908010, is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1][2] Its mechanism involves binding to the kinase domain of these receptors, which leads to the inhibition of FGFR-mediated signal transduction and subsequent suppression of tumor cell proliferation.[2][3]
PD173074 is a well-characterized, selective, and potent ATP-competitive inhibitor of FGFR1 and FGFR3.[4][5] It also demonstrates inhibitory activity against VEGFR2.[6] By targeting these receptors, PD173074 effectively blocks FGF-induced angiogenesis and tumor growth in various preclinical models.[4][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and PD173074, focusing on their inhibitory potency against various kinases.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 values)
| Kinase Target | This compound IC50 (nM) | PD173074 IC50 (nM) |
| FGFR1 | Data not available | 21.5, ~25[6] |
| FGFR2 | Potent inhibitor[1][2] | Data not available |
| FGFR3 | Potent inhibitor[1][2] | 5 |
| VEGFR2 | Data not available | ~100, 100-200[6] |
| PDGFR | Data not available | 17,600 |
| c-Src | Data not available | 19,800 |
| EGFR | Data not available | >50,000 |
| InsR | Data not available | >50,000 |
| MEK | Data not available | >50,000 |
| PKC | Data not available | >50,000 |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | Assay | This compound IC50 (nM) | PD173074 IC50 (nM) |
| Sum52-PE | Breast Cancer | [3H]Thymidine incorporation | ~5 | Data not available in this study |
| 4T1 | Murine Mammary Tumor | Viability Assay | Data not available | Decreased viability |
| H69 | Small Cell Lung Cancer | Growth Inhibition | Data not available | Effective[4] |
| MGH-U3, RT112, SW780 | Bladder Cancer | Growth Inhibition | Data not available | Effective[7] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway Inhibition
The following diagram illustrates the canonical FGFR signaling pathway and the points of inhibition by this compound and PD173074.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for evaluating the efficacy of kinase inhibitors like this compound and PD173074.
Detailed Experimental Protocols
Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
Methodology:
-
Reagents and Materials: Purified recombinant kinase enzymes, appropriate peptide substrates, ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (this compound, PD173074) serially diluted in DMSO, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a reaction mixture containing the kinase and its specific substrate in the kinase assay buffer. b. Add serial dilutions of the test compounds to the wells of a microplate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced. f. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. g. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay ([3H]Thymidine Incorporation)
Objective: To assess the effect of the compounds on the proliferation of cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., Sum52-PE), complete cell culture medium, test compounds, [3H]thymidine, scintillation fluid, and a scintillation counter.
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). c. Add [3H]thymidine to each well and incubate for a further period (e.g., 6 hours) to allow for its incorporation into newly synthesized DNA. d. Harvest the cells onto a filter mat using a cell harvester. e. Wash the filter mat to remove unincorporated [3H]thymidine. f. Add scintillation fluid to the dried filter mat. g. Measure the amount of incorporated [3H]thymidine using a scintillation counter. h. Calculate the percentage of proliferation inhibition and determine the IC50 value.
Western Blot Analysis
Objective: To evaluate the effect of the compounds on the phosphorylation status of FGFR and its downstream signaling proteins.
Methodology:
-
Reagents and Materials: Cancer cell lines, cell lysis buffer, primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure: a. Treat cells with the test compounds for a specified time. b. Lyse the cells and quantify the protein concentration. c. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane and incubate it with the desired primary antibodies overnight at 4°C. e. Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.
In Vivo Xenograft Tumor Model
Objective: To assess the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Animals and Cell Lines: Immunocompromised mice (e.g., nude or SCID mice) and a suitable cancer cell line (e.g., 4T1, H69).
-
Procedure: a. Subcutaneously inject a suspension of cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). c. Randomize the mice into control and treatment groups. d. Administer the test compounds to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. e. Monitor tumor volume and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Summary and Conclusion
Both this compound and PD173074 are potent inhibitors of the FGFR signaling pathway with demonstrated anti-proliferative and anti-tumor effects in preclinical models. PD173074 has been extensively characterized and shows high selectivity for FGFR1 and FGFR3 over a wide range of other kinases. This compound is a potent inhibitor of FGFR1-3, though a comprehensive kinase selectivity profile is not publicly available.
The choice between these two compounds for research purposes will depend on the specific FGFR isoform of interest and the desired selectivity profile. For studies focused on FGFR1 and FGFR3, PD173074 is a well-validated tool compound with a known selectivity profile. This compound may be a suitable alternative for targeting FGFR1, 2, and 3, although its off-target effects are less well-defined. Further head-to-head comparative studies, particularly focusing on a broad kinase panel and in vivo efficacy and pharmacokinetics, would be beneficial to fully delineate the differential properties of these two valuable research compounds.
References
- 1. confluencediscovery.com [confluencediscovery.com]
- 2. Pharmacokinetics | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of AZ8010 and BGJ398 in FGFR-Driven Cancers
For researchers and drug development professionals navigating the landscape of targeted therapies, particularly inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway, a clear understanding of the comparative efficacy of different molecules is paramount. This guide provides a detailed comparison of two potent FGFR inhibitors, AZ8010 and BGJ398 (also known as infigratinib), focusing on their performance in preclinical and clinical settings.
Mechanism of Action
Both this compound and BGJ398 are small molecule inhibitors that target the ATP-binding pocket of FGFRs, thereby blocking the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. This compound is described as a potent inhibitor of FGFR1, 2, and 3.[1] Similarly, BGJ398 is a potent and selective inhibitor of FGFR1, 2, and 3.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and BGJ398, providing a basis for comparing their efficacy. It is important to note that the available data for this compound is primarily from preclinical studies, whereas BGJ398 has been extensively evaluated in clinical trials.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Cell Line/Assay Condition |
| This compound | FGFR1, 2, 3 | Data not publicly available in specific numerical values, described as a "potent inhibitor" | Preclinical studies |
| Proliferation | ~5 | FGFR-dependent breast cancer cell line | |
| BGJ398 | FGFR1 | 0.9 | Cell-free kinase assay |
| FGFR2 | 1.4 | Cell-free kinase assay | |
| FGFR3 | 1.0 | Cell-free kinase assay | |
| Proliferation | 1-10 | T47D-YB breast cancer cells |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Cancer Model | Dosing | Outcome |
| This compound | Multiple Myeloma | Not specified | Inhibited FGFR3 signaling, induced cell-cycle arrest, and decreased proliferation |
| Urothelial Cancer | Not specified | Inhibited proliferation in cells with FGFR3 overexpression | |
| Breast Cancer | Not specified | Inhibited downstream Erk phosphorylation and proliferation in cells with FGFR2 overexpression | |
| BGJ398 | Breast Cancer (endocrine-resistant) | 30 mg/kg, every two days, i.v. | Decreased tumor growth in 1 of 4 models; reduced lung metastasis |
Table 3: Clinical Efficacy of BGJ398 in Urothelial Carcinoma with FGFR3 Alterations
| Clinical Trial Phase | Number of Patients (N) | Dosing Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase I/II | 67 | 125 mg/day (3 weeks on, 1 week off) | 25.4%[2][3][4] | 64.2%[2][3][4] | 3.75 months[2][3] |
| Phase I (expansion cohort) | 33 | 125 mg/day (3 weeks on, 1 week off) | 36%[5] | Not Reported | Not Reported |
Table 4: Clinical Efficacy of BGJ398 in Cholangiocarcinoma with FGFR2 Fusions
| Clinical Trial Phase | Number of Patients (N) | Dosing Regimen | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) |
| Phase II | 61 | 125 mg/day (21 days on, 7 days off) | 14.8% (18.8% in FGFR2 fusion-positive)[6] | 75.4% (83.3% in FGFR2 fusion-positive)[6] | 5.8 months[6] |
| Phase II (final results) | 108 | Not specified | 23.1%[7] | Not Reported | 7.3 months[7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and BGJ398.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified FGFR kinases.
Methodology:
-
Reagents: Purified recombinant FGFR kinase domains, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound or BGJ398) dissolved in DMSO.
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and varying concentrations of the inhibitor is prepared in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP).
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through methods like filter-binding assays followed by scintillation counting or using fluorescence-based readouts.[8]
-
The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control.
-
The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of the inhibitor on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known FGFR alterations are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 72 hours).[9][10][11][12]
-
After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[9][10][11][12]
-
Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) product.[9][10][11]
-
The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).[9][10][11][12]
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-600 nm.[9][10][11]
-
Cell viability is expressed as a percentage of the vehicle-treated control, and the IC₅₀ is calculated.
-
Mouse Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of the inhibitor.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.[13][14][15]
-
Procedure:
-
Human cancer cells are harvested and suspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
The cell suspension is injected subcutaneously into the flanks of the mice.[14]
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage or intravenous injection) at a specified dose and schedule.[16][17] The control group receives a vehicle.
-
Tumor volumes and body weights are measured throughout the study.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess target inhibition).
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: FGFR signaling pathway and the inhibitory action of this compound and BGJ398.
Caption: Experimental workflow for evaluating the efficacy of FGFR inhibitors.
References
- 1. This compound : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Phase II Study of BGJ398 in Patients With FGFR-Altered Advanced Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. veterinarypaper.com [veterinarypaper.com]
- 14. LLC cells tumor xenograft model [protocols.io]
- 15. Establishment and characterization of intraperitoneal xenograft models by co-injection of human tumor cells and extracellular matrix gel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting FGFR with BGJ398 in Breast Cancer: Effect on Tumor Growth and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating AZ8010 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZ8010, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] The information presented here is intended to assist researchers in understanding the validation of its target engagement through available experimental data. While direct quantitative data from target engagement assays such as Cellular Thermal Shift Assay (CETSA) and kinome profiling for this compound are not publicly available, this guide summarizes key findings from cellular assays and compares them with the alternative FGFR inhibitor, AZD4547.
Executive Summary
This compound is a selective inhibitor of FGFR1, 2, and 3, demonstrating anti-proliferative activity in cancer cell lines with deregulated FGFR signaling.[1][3][4] Its mechanism of action involves the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, leading to cell cycle arrest and reduced cell proliferation.[2] This guide presents available data on the cellular effects of this compound and provides a framework for comparing its performance with other FGFR inhibitors.
Comparison of Cellular Activity: this compound vs. AZD4547
The following table summarizes the anti-proliferative activity of this compound and AZD4547 in a human breast cancer cell line (SUM-52PE) known to have amplified FGFR2 expression.
| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference |
| This compound | SUM-52PE | Cell Proliferation | DNA Synthesis | ~10 | Chell V, et al. Oncogene. 2013 |
| AZD4547 | SUM-52PE | Cell Proliferation | DNA Synthesis | ~10 | Chell V, et al. Oncogene. 2013 |
Note: The IC50 values are approximated from the graphical data presented in the referenced publication.
Signaling Pathway Inhibition
This compound effectively inhibits the phosphorylation of key downstream effectors of the FGFR signaling pathway. The diagram below illustrates the targeted pathway.
Experimental Protocols
While specific, detailed protocols for experiments conducted with this compound are not fully available, the following methodologies are based on standard practices for the cited assays.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., SUM-52PE) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence values are measured, and the data is normalized to the vehicle control. The IC50 value is calculated by fitting the data to a dose-response curve.
Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of this compound on the phosphorylation of downstream signaling proteins in the FGFR pathway.
Methodology:
-
Cell Treatment: Cells are treated with this compound at various concentrations for a specified time.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated to total protein is calculated to determine the extent of inhibition.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for validating the target engagement of a kinase inhibitor like this compound.
Data Gaps and Future Directions
A comprehensive validation of this compound target engagement would require quantitative data from direct biophysical and cellular assays. The following are key areas where data is currently lacking:
-
Biochemical IC50 Values: Precise IC50 values from enzymatic assays against FGFR1, FGFR2, and FGFR3 are needed to determine the intrinsic potency of this compound.
-
Kinome Profiling: A kinome-wide scan would provide a comprehensive selectivity profile of this compound against a broad panel of kinases, helping to identify potential off-target effects.
-
Cellular Thermal Shift Assay (CETSA): CETSA data would provide direct evidence of this compound binding to and stabilizing FGFRs in a cellular context.
-
Competition Binding Assays: Quantitative data from competition binding assays would determine the binding affinity (Kd) of this compound for its target receptors.
Future studies generating these datasets would be invaluable for a more complete understanding of this compound's target engagement and selectivity, further supporting its development as a therapeutic agent.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. Tumour cell responses to new fibroblast growth factor receptor tyrosine kinase inhibitors and identification of a gatekeeper mutation in FGFR3 as a mechanism of acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ8010 Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a kinase inhibitor is paramount for interpreting experimental results and predicting potential off-target effects. This guide provides a comparative analysis of AZ8010, a known inhibitor of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), with other commonly used inhibitors targeting the same pathway. The information is supported by available experimental data and detailed methodologies for key assays.
Executive Summary
Data Presentation: Kinase Inhibitor Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of this compound and selected alternative compounds against their primary targets and a range of off-target kinases. It is important to note the limited availability of broad-spectrum kinase screening data for this compound.
| Kinase Target | This compound IC50 (nM) | BX-795 IC50 (nM) | MRT67307 IC50 (nM) | Amlexanox IC50 (nM) |
| TBK1 | Data not available | 6 | 19 | ~1500 |
| IKKε | Data not available | 68 | 160 | ~1500 |
| FGFR1 | Potent Inhibition | >10,000 | Data not available | Data not available |
| FGFR2 | Potent Inhibition | >10,000 | Data not available | Data not available |
| FGFR3 | Potent Inhibition | >10,000 | Data not available | Data not available |
| PDK1 | Data not available | 6 | Data not available | Data not available |
| Aurora B | Data not available | 25 | Data not available | Data not available |
| MARK3 | Data not available | 8 | Data not available | Data not available |
| ERK8 | Data not available | 20 | Data not available | Data not available |
| ULK1 | Data not available | Data not available | 24 | Data not available |
| GRK5 | Data not available | Data not available | Data not available | Potent Inhibition |
Note: "Data not available" indicates that specific IC50 values were not found in the searched public domain literature. "Potent Inhibition" for this compound against FGFRs is noted from a study demonstrating its efficacy, though specific IC50 values were not provided in the excerpt.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptualization of the inhibitor's mechanism and the methods for its characterization, the following diagrams are provided.
comparative analysis of FGFR inhibitors in vitro
A Comparative In Vitro Analysis of FGFR Inhibitors for Researchers
This guide provides a comparative analysis of various Fibroblast Growth Factor Receptor (FGFR) inhibitors based on in vitro experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate the selection of appropriate inhibitors for their studies. The guide includes a summary of inhibitor potency and selectivity, detailed experimental protocols for key assays, and visualizations of the FGFR signaling pathway and experimental workflows.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, survival, migration, and differentiation.[1][2] The binding of a Fibroblast Growth Factor (FGF) ligand, in conjunction with heparan sulfate (B86663) (HS) as a cofactor, induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1] This activation triggers several downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which ultimately regulate gene expression in the nucleus.[1][3][4] Aberrant activation of the FGFR pathway is implicated in the development and progression of numerous cancers.[2][5]
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
AZ8010: A Potent and Selective Inhibitor of FGFR1/2/3
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of AZ8010's specificity for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 against other well-known FGFR inhibitors. The data presented is supported by experimental evidence to facilitate informed decisions in research and development.
This compound is a potent inhibitor of the FGFR family of receptor tyrosine kinases, demonstrating significant activity against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a critical target for therapeutic intervention. This guide offers a comparative analysis of this compound with other widely used FGFR inhibitors, including PD173074, BGJ398 (Infigratinib), and AZD4547, focusing on their inhibitory potency against the first three FGFR isoforms.
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and competitor compounds against FGFR1, FGFR2, and FGFR3. Lower IC50 values indicate greater potency. The data is compiled from various in vitro biochemical and cellular assays.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Assay Type |
| This compound | ~5 | ~5 | ~5 | Cellular (Proliferation)[3] |
| PD173074 | 21.5 | - | 5 | Biochemical[4][5] |
| BGJ398 (Infigratinib) | 0.9 | 1.4 | 1.0 | Biochemical[4] |
| AZD4547 | 0.2 | 2.5 | 1.8 | Biochemical[6] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration in biochemical assays and the cell line used in cellular assays.
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling cascade. Upon ligand binding, the receptor dimerizes and autophosphorylates, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. This compound and other inhibitors in this guide act by competing with ATP for the kinase domain of the FGFR, thereby blocking these downstream signals.
Experimental Workflow: In Vitro Kinase Assay
To determine the direct inhibitory effect of compounds on FGFR kinase activity, a biochemical assay is typically employed. The following diagram outlines a common workflow for an in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay (Filter-Binding Method)
This protocol is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by a purified FGFR kinase.
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP solution (containing unlabeled ATP and [γ-³³P]ATP)
-
Test compound (e.g., this compound) serially diluted in DMSO
-
96-well filter plates (e.g., phosphocellulose)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the FGFR enzyme and substrate in the kinase buffer.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Transfer the reaction mixtures to the filter plate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cellular Phospho-FGFR Inhibition Assay (Western Blot)
This protocol assesses the ability of a compound to inhibit the autophosphorylation of FGFR in a cellular context.
Materials:
-
Cancer cell line with known FGFR activation (e.g., Sum52-PE)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR, anti-total-FGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (or DMSO as a vehicle control) for a specified time (e.g., 2 hours).
-
If necessary, stimulate the cells with an appropriate FGF ligand to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total FGFR and a housekeeping protein like GAPDH.
-
Quantify the band intensities to determine the extent of inhibition of FGFR phosphorylation.
This guide provides a foundational comparison of this compound's specificity for FGFR1/2/3. For further detailed analysis and specific applications, consulting the primary literature is recommended.
References
AZ8010: A Potent FGFR Inhibitor for Cancer Research
A comprehensive review of preclinical studies on AZ8010, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), reveals its potential as an anti-cancer agent. This guide provides a comparative analysis of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, also known as AZ12908010, is a potent small molecule inhibitor targeting FGFR1, FGFR2, and FGFR3. Research has demonstrated its anti-proliferative activity in various cancer cell lines, primarily through the inhibition of key downstream signaling pathways. This guide summarizes the key findings from preclinical studies, offering a comparative perspective with other FGFR inhibitors like AZD4547.
Performance Data and Comparison
This compound has shown significant efficacy in inhibiting the proliferation of cancer cells that are dependent on FGFR signaling. Its performance is comparable to that of AZD4547, another well-characterized FGFR inhibitor.
| Inhibitor | Cell Line | IC50 (nM) | Target | Reference |
| This compound | Sum52-PE (Breast Cancer) | ~5 | FGFR2 | [1] |
| AZD4547 | Sum52-PE (Breast Cancer) | ~5 | FGFR2 | [1] |
Table 1: Comparative IC50 Values for this compound and AZD4547. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and comparable in vitro efficacy of both inhibitors in a breast cancer cell line with amplified FGFR2.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3]
The inhibition of FGFR signaling by this compound leads to a dose-dependent decrease in the phosphorylation of key downstream effectors, including ERK1/2 and PKB (Akt).[1] This blockade of signal transduction ultimately results in cell cycle arrest and a reduction in tumor cell proliferation.
Caption: FGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., Sum52-PE) are seeded in 96-well plates at a density of 5,000 cells per well in their respective growth medium and incubated overnight.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for 24 to 72 hours.
-
Radiolabeling: [³H]Thymidine (1 µCi/well) is added to each well for the final 4-6 hours of incubation.
-
Harvesting: Cells are harvested onto glass fiber filters using a cell harvester.
-
Scintillation Counting: The amount of incorporated [³H]thymidine is quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.[4][5][6]
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect the levels of specific phosphorylated proteins in cell lysates to assess the inhibition of signaling pathways.
Protocol:
-
Cell Lysis: Cells treated with this compound or control are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-ERK1/2, p-AKT) and total proteins as loading controls.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7][8][9]
Resistance Mechanisms
A potential mechanism of acquired resistance to FGFR inhibitors like this compound is the emergence of gatekeeper mutations in the FGFR kinase domain. For instance, the FGFR3 V555M mutation has been shown to confer resistance to AZD4547 and PD173074, and similar resistance would be expected for this compound.[10]
Caption: Workflow for Investigating this compound Resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytologicsbio.com [cytologicsbio.com]
- 5. Thymidine Uptake Assays | Revvity [revvity.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of AZ8010
Disclaimer: This guide is for informational purposes only and should be supplemented by the specific guidelines and protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult with your EHS office for final instructions on chemical waste disposal.
Understanding the Compound: AZ8010
This compound is an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) and is intended for research use only. Its chemical formula is C27H34N4O3. Due to its biological activity, it should be handled as a potentially hazardous compound.
| Property | Value |
| Synonyms | AZ 8010, AZ-8010, AZ12908010 |
| IUPAC Name | N-(3-(3,5-dimethoxyphenethyl)-1H-pyrazol-5-yl)-4-(1-ethylpiperidin-4-yl)benzamide |
| Molecular Formula | C27H34N4O3 |
| CAS Number | Not Available |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be approached with a clear understanding of its potential hazards to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste from the moment it is generated is the most critical step.
-
Unused Product: Any unwanted or expired this compound, whether in solid form or in solution, must be treated as chemical waste. Do not discard it down the drain or in the regular trash.[2][3]
-
Contaminated Materials: All materials that have come into contact with this compound are considered contaminated waste. This includes, but is not limited to:
-
Personal Protective Equipment (PPE) such as gloves and disposable lab coats.
-
Laboratory consumables like pipette tips, vials, and chromatography columns.
-
Bench paper, absorbent pads, and any materials used for cleaning up spills.
-
-
Solutions: All solutions containing this compound must be collected and disposed of as liquid chemical waste.[2]
Step 2: Use of Appropriate Waste Containers
The choice of waste container is crucial to prevent leaks, spills, and exposure.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, chemically resistant container with a secure, screw-on cap.[2][3] The container should be clearly labeled.
-
Solid Waste: Collect all solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag designed for chemical waste.[2]
Step 3: Proper Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound" or "N-(3-(3,5-dimethoxyphenethyl)-1H-pyrazol-5-yl)-4-(1-ethylpiperidin-4-yl)benzamide". Avoid using abbreviations or chemical formulas.
-
For solutions, list all components and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
Step 4: Safe Storage of Chemical Waste
Proper storage of waste containers prior to pickup is vital to prevent accidents.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[4][5]
-
Ensure the storage area is known to all laboratory personnel and is regularly inspected by the EHS department.
-
Store hazardous liquids below eye level and in secondary containment to prevent spills.[4][5]
-
Keep waste containers closed at all times, except when adding waste.[3]
Step 5: Arranging for Pickup and Disposal
Never attempt to dispose of chemical waste yourself.
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.[2]
-
EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility in compliance with all federal, state, and local regulations.[2]
Experimental Protocols: General Chemical Handling
While a specific experimental protocol for this compound is not provided, the following general procedures for handling potent research chemicals should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: When weighing the solid compound, use a balance within a ventilated enclosure.
-
Spill Response: In the event of a spill, immediately alert others in the area. Follow your institution's spill response procedures. Generally, for a small spill of a solid, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, use an appropriate absorbent material and dispose of it as hazardous waste.
Disposal Workflow Diagram
Caption: this compound Disposal Workflow Diagram.
References
- 1. CN116615426A - FGFR inhibitors and methods of making and using the same - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Essential Safety and Logistical Information for Handling AZ8010
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of AZ8010, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor intended for research use only. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. This compound, also known by its IUPAC name N-(3-(3,5-dimethoxyphenethyl)-1H-pyrazol-5-yl)-4-(1-ethylpiperidin-4-yl)benzamide, is a chemical compound with the formula C27H34N4O3. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling similar research-grade chemical compounds.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in a laboratory setting.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use. Change gloves frequently and immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length, buttoned lab coat made of a suitable chemical-resistant material. |
| Respiratory Protection | Fume Hood or Respirator | All handling of powdered this compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge is required. |
Operational Plan: Handling and Storage
Strict adherence to the following operational procedures will minimize the risk of exposure and contamination.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and any hazard warnings.
-
Log the receipt of the compound in the laboratory's chemical inventory system.
Preparation of Solutions:
-
All weighing and solution preparation must be performed within a chemical fume hood.
-
Use a dedicated set of spatulas and weighing boats for this compound to prevent cross-contamination.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[1]
-
Keep the container tightly closed to prevent moisture and air sensitivity.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
-
The recommended storage temperature is in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or -20°C for long-term storage (months to years).[1]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound") and the date.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Protocol: Inhibition of FGFR Signaling Pathway
This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[2][3][4][5] The following is a general experimental workflow for assessing its inhibitory effects on cancer cell lines with known FGFR aberrations.
Cell Line Selection:
-
Choose cancer cell lines with documented FGFR gene amplification, mutations, or translocations (e.g., certain bladder, breast, or lung cancer cell lines).
Experimental Workflow Diagram:
Caption: A typical experimental workflow for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cells.
Methodology:
-
Cell Culture: Culture the selected cancer cell lines in the appropriate growth medium supplemented with fetal bovine serum and antibiotics until they reach 70-80% confluency.
-
Cell Plating: Harvest the cells and seed them into 96-well microplates at a predetermined density. Allow the cells to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of treatment concentrations. Add the different concentrations of this compound to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: After the incubation period, assess cell viability using a standard method such as the MTT assay or a luminescent-based assay like CellTiter-Glo.
-
Data Analysis: Measure the absorbance or luminescence for each well. Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.
FGFR Signaling Pathway Diagram
This compound exerts its effect by inhibiting the FGFR signaling pathway. This pathway, when activated, triggers downstream signaling cascades that are involved in cell proliferation, survival, and differentiation.
Caption: The inhibitory action of this compound on the FGFR signaling pathway and its downstream effects.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
